Methyl phenyl-piperazin-1-YL-acetate
Description
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Properties
CAS No. |
864932-46-7 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 2-phenyl-2-piperazin-1-ylacetate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12(11-5-3-2-4-6-11)15-9-7-14-8-10-15/h2-6,12,14H,7-10H2,1H3 |
InChI Key |
YLSZHCRANHDFCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological profile of phenylpiperazine acetate derivatives
Technical Whitepaper: Pharmacological Profiling of Phenylpiperazine Acetate Derivatives
Executive Summary
The phenylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, renowned for its versatility in targeting G-protein-coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic (D2/D3) systems. Recent advancements have expanded this utility by incorporating acetate functionalities —specifically 2-(4-phenylpiperazin-1-yl)acetic acid derivatives.
This structural modification serves two critical functions:
-
Pharmacokinetic Optimization: The acetate group acts as a flexible linker that modulates lipophilicity (logP) and metabolic stability.
-
Divergent Pharmacology: Depending on the terminal substitution of the acetate linker, these derivatives exhibit a bifurcated pharmacological profile:
-
CNS Depressants: Acting as rapid-recovery hypnotic agents via GABA-A receptor modulation.[1]
-
Anti-inflammatory/Analgesic Agents: Acting as dual COX/LOX inhibitors with reduced gastric toxicity compared to classical NSAIDs.
-
This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validation protocols for this emerging class of compounds.
Chemical Architecture & Structure-Activity Relationship (SAR)
The core pharmacophore consists of an N-substituted phenylpiperazine ring linked to an acetate moiety. The biological activity is dictated by the electronic and steric nature of substituents at two key positions: the phenyl ring (
The SAR Logic
-
The Phenyl Ring (
):-
Ortho-substitution (e.g., -OCH3, -Cl): Critical for high affinity at 5-HT1A and Alpha-1 adrenergic receptors. The steric bulk forces the phenyl ring into a conformation orthogonal to the piperazine plane, favoring receptor pocket fit.
-
Meta/Para-substitution (e.g., -CF3): Often shifts selectivity towards 5-HT2A or 5-HT2C receptors.
-
-
The Acetate Linker (
):-
Esters/Amides: Conversion to phenylacetates or bulky amides (e.g., benzoxazolinones) creates lipophilic pockets essential for crossing the Blood-Brain Barrier (BBB), facilitating CNS activity (Hypnotic/Anxiolytic).
-
Free Acids/Hydrazides: Tend to restrict CNS penetration, favoring peripheral anti-inflammatory activity via COX enzyme inhibition.
-
Visualization: SAR Map of Phenylpiperazine Acetates
Caption: SAR map illustrating how specific substitutions at the R1 (phenyl) and R2 (acetate) positions dictate the pharmacological divergence between CNS and peripheral activity.
Pharmacological Profiles
Profile A: CNS Modulation (Hypnotic & Anxiolytic)
-
Target: GABA-A Receptor (Positive Allosteric Modulator) and 5-HT1A (Agonist).
-
Mechanism:
-
Hypnotic Action: Phenylpiperazine-phenylacetate derivatives (e.g., analogs of propanidid) bind to the GABA-A receptor complex.[1] Unlike benzodiazepines, some derivatives show a distinct binding mode that promotes rapid onset and ultra-short duration of action due to rapid esterase hydrolysis in plasma.
-
Anxiolytic Action: The arylpiperazine moiety acts as a "warhead" for the 5-HT1A receptor. Agonism inhibits adenylyl cyclase via
protein coupling, leading to neuronal hyperpolarization.
-
Visualization: 5-HT1A Signaling Pathway
Caption: 5-HT1A signaling cascade triggered by phenylpiperazine agonists, leading to adenylyl cyclase inhibition and membrane hyperpolarization.
Profile B: Anti-inflammatory & Analgesic[5]
-
Target: Cyclooxygenase (COX-1/2) and 5-Lipoxygenase (5-LOX).
-
Mechanism: The piperazine nitrogen acts as a proton acceptor, potentially interacting with the carboxylic acid binding site of COX enzymes. Derivatives linked to benzoxazolinone or 1,4-benzodioxan scaffolds have demonstrated significant edema inhibition, comparable to diclofenac, by suppressing Prostaglandin E2 (PGE2) synthesis.
Experimental Protocols
To validate the profiles described above, the following self-validating protocols are recommended.
Synthesis: N-Alkylation of Phenylpiperazine
Objective: Synthesize ethyl 2-(4-(4-chlorophenyl)piperazin-1-yl)-2-methylpropanoate (Representative Intermediate).
Reagents:
-
1-(4-Chlorophenyl)piperazine dihydrochloride (1.0 eq)
-
Ethyl 2-bromo-2-methylpropanoate (1.1 eq)
-
Cesium Carbonate (
, 5.0 eq) - Base -
Sodium Iodide (NaI, 0.5 eq) - Catalyst
Protocol:
-
Dissolution: Dissolve 5.0 g of phenylpiperazine salt in 30 mL DMSO.
-
Activation: Add
and NaI. Stir at room temperature for 15 minutes to generate the free base in situ. -
Alkylation: Dropwise add ethyl 2-bromo-2-methylpropanoate.
-
Reaction: Stir at 25–30°C for 12 hours. Monitor via TLC (10% EtOAc in Hexane).[2][3]
-
Workup: Dilute with 200 mL water. Extract with Ethyl Acetate (2 x 200 mL).
-
Purification: Wash organic layer with water, dry over
, concentrate, and purify via silica gel column chromatography. -
Validation: Yield should be >80%. Confirm structure via 1H-NMR (Look for ethyl quartet at ~4.2 ppm and piperazine multiplet).
Assay: 5-HT1A Radioligand Binding (CNS Profile)
Objective: Determine affinity (
Materials:
-
Membranes: CHO cells stably expressing human 5-HT1A.
-
Radioligand:
-8-OH-DPAT (0.5–1.0 nM). -
Non-specific control: 10
Serotonin (5-HT).[4]
Step-by-Step Protocol:
-
Preparation: Thaw membranes and resuspend in Assay Buffer (50 mM Tris-HCl, 5 mM
, pH 7.4). -
Incubation: In a 96-well plate, add:
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Quantification: Wash filters 3x with ice-cold buffer. Dry and count radioactivity (CPM).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: .
Assay: Carrageenan-Induced Paw Edema (Anti-inflammatory Profile)
Objective: Assess in vivo efficacy.[7][8]
Protocol:
-
Baseline: Measure initial paw volume (
) of Wistar rats using a plethysmometer. -
Dosing: Administer test compound (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1%
-carrageenan (in saline) into the subplantar region of the right hind paw. -
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Calculation: % Inhibition =
.[9]
Data Interpretation & Reference Values
When analyzing results, compare your derivatives against these established benchmarks found in literature.
Table 1: Representative Pharmacological Data
| Compound Class | Target | Key Metric | Reference Value | Biological Effect |
| Phenylpiperazine-Phenylacetate | GABA-A | 5.2 mg/kg | Rapid Hypnotic (similar to Propanidid) | |
| 2-(4-phenylpiperazin-1-yl)acetamide | 5-HT1A | 0.5 - 2.0 nM | Potent Anxiolytic | |
| Benzoxazolinone-Piperazine | COX/LOX | % Edema Inh. | ~40% (at 3 hr) | Anti-inflammatory (similar to Diclofenac) |
References
-
Design, synthesis, and evaluation of phenylpiperazine-phenylacetate derivatives as rapid recovery hypnotic agents. Source: Bioorganic & Medicinal Chemistry Letters (2022). URL:[Link]
-
Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Source: Chemical Biology & Drug Design (via Semantic Scholar). URL:[Link][10][11]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines... affinity for 5-HT1A and alpha 1 receptors. Source: Journal of Medicinal Chemistry (1997). URL:[Link]
-
Radioligand Binding Assay Protocol. Source: Gifford Bioscience / Springer Nature Protocols. URL:[Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Source: Molbank (MDPI). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [orgspectroscopyint.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methyl phenyl-piperazin-1-yl-acetate solubility in organic solvents
Technical Whitepaper: Solubility Profiling of Methyl 2-(4-phenylpiperazin-1-yl)acetate
Executive Summary
Methyl 2-(4-phenylpiperazin-1-yl)acetate (CAS: 63556-91-6 analogs) represents a critical pharmacophore in medicinal chemistry, serving as a structural intermediate for piperazine-based antihistamines (e.g., Levocetirizine precursors) and psychotropic agents. Its solubility profile is governed by a competitive internal architecture: the lipophilic N-phenyl ring, the basic piperazine core, and the polar aprotic methyl ester tail.
This technical guide provides a comprehensive analysis of the solubility behavior of this molecule.[1] It moves beyond static data points to establish a predictive thermodynamic framework and a self-validating experimental protocol for researchers optimizing synthesis, purification, or formulation.
Chemical Identity & Structural Thermodynamics
To predict solubility, we must first deconstruct the solute's molecular interaction potential.
-
IUPAC Name: Methyl 2-(4-phenylpiperazin-1-yl)acetate
-
Molecular Formula:
[2] -
Key Functional Motifs:
-
Phenyl Ring: Planar, hydrophobic,
- stacking contributor. Drives solubility in aromatic and chlorinated solvents.[3] -
Piperazine Core:
-
Methyl Ester: Polar aprotic; Hydrogen bond acceptor (HBA).
-
Thermodynamic Prediction (Hansen Solubility Parameters)
Based on group contribution methods, the predicted solubility behavior follows a "Like Dissolves Like" distribution favoring moderately polar aprotic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High dispersion force compatibility with the phenyl ring; dipole interactions with the ester. |
| Polar Aprotic | Ethyl Acetate, Acetone, THF | Good (20–80 mg/mL) | Dipole-dipole interactions match the ester functionality. Ideal for recrystallization. |
| Protic | Methanol, Ethanol | Moderate to High | H-bonding with the ester carbonyl and |
| Non-Polar | Hexane, Heptane | Poor (<5 mg/mL) | The polar ester and amine groups create a high energetic barrier for dissolution in pure alkanes. |
| Aqueous | Water (pH 7) | Low | The lipophilic phenyl group dominates at neutral pH. |
| Aqueous | Water (pH < 4) | High | Protonation of |
Experimental Protocols: Determination & Optimization
As a Senior Scientist, I advise against relying solely on literature values, which often vary by purity and polymorph. The following protocols are designed to generate self-validating in-house data .
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
Use this method to establish precise saturation limits for process scale-up.
-
Preparation: Weigh approx. 100 mg of Methyl 2-(4-phenylpiperazin-1-yl)acetate into a chemically resistant glass vial (e.g., borosilicate).
-
Solvent Addition: Add the target solvent in 100
L increments while maintaining the system at 25°C (or target process temperature). -
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume. If not, continue adding.
-
Saturation Verification: Once dissolution slows, place the vial in a shaker bath at constant temperature for 24 hours to ensure thermodynamic equilibrium.
-
Filtration & Drying: Filter the supernatant through a 0.45
m PTFE filter. Evaporate a known volume of filtrate to dryness under vacuum and weigh the residue. -
Calculation:
Protocol B: pH-Dependent Solubility Profiling
Critical for extraction and work-up optimization.
-
Buffer Preparation: Prepare 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0.
-
Excess Addition: Add excess solid compound to each buffer vial.
-
Analysis: After 24-hour equilibration, filter and analyze the supernatant via HPLC-UV (Detection at 254 nm, utilizing the phenyl chromophore).
-
Data Interpretation: Plot Solubility vs. pH. The inflection point determines the apparent
of the nitrogen.
Process Workflow Visualization
The following diagrams illustrate the decision logic for solvent selection during synthesis and purification.
Figure 1: Solubility Screening & Solvent Selection Logic
Caption: Decision matrix for selecting solvents based on process stage (Reaction vs. Purification).
Figure 2: Synthesis & Work-up Flow
Caption: Standard work-up flow leveraging the lipophilicity of the target molecule in DCM.
Process Implications & Troubleshooting
Crystallization Strategy
For purification, a single-solvent system is often insufficient due to the molecule's high solubility in standard organics.
-
Recommended System: Ethyl Acetate / Hexane (or Heptane).
-
Methodology: Dissolve the crude ester in minimal hot Ethyl Acetate (approx. 50°C). Slowly add Hexane until slight turbidity persists. Cool gradually to 0°C. The non-polar Hexane acts as an anti-solvent, forcing the polar ester out of solution while leaving non-polar impurities in the mother liquor.
Extraction Efficiency
When extracting from an aqueous reaction quench:
-
pH Control: Ensure the aqueous phase is pH > 9 .
-
Reasoning: At acidic pH, the
nitrogen protonates, becoming water-soluble and leading to yield loss in the aqueous waste. Basifying ensures the molecule remains in its neutral, lipophilic form, maximizing partitioning into the organic layer (DCM or EtOAc).
References
-
National Center for Biotechnology Information. (n.d.). 1-Phenylpiperazine (Compound Summary). PubChem. Retrieved from [Link]
-
Czopek, A., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Retrieved from [Link]
Sources
The Phenylpiperazine Scaffold: A Versatile Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-phenylpiperazine moiety stands as a quintessential privileged scaffold in medicinal chemistry, forming the structural heart of a multitude of clinically significant therapeutics.[1][2] Its inherent physicochemical and structural characteristics, coupled with its synthetic tractability, have rendered it an invaluable template for the design of agents targeting a wide array of biological systems, most notably the central nervous system (CNS).[1][3] This guide provides a comprehensive exploration of the phenylpiperazine scaffold, from its fundamental properties and synthesis to its diverse applications in drug discovery. We will delve into the causality behind its success in CNS disorders, its emerging role in oncology, and its potential in other therapeutic arenas, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
The Phenylpiperazine Scaffold: A Privileged Structural Motif
Historical Context and Rise to Prominence
The journey of phenylpiperazine in medicinal chemistry began in the mid-20th century, with initial explorations of piperazine derivatives for various pharmacological effects.[1] The synthesis of the core 1-phenylpiperazine structure unlocked the door to extensive structure-activity relationship (SAR) studies, which rapidly unveiled its potential as a versatile pharmacophore.[1] Initially investigated for their antihelmintic properties, the true potential of phenylpiperazines was realized in the development of CNS-active agents, where they demonstrated a remarkable ability to interact with dopaminergic, serotonergic, and adrenergic receptors.[3][4] This led to the development of major drug classes, including antipsychotics and antidepressants, cementing the phenylpiperazine scaffold's status as a cornerstone of neuropharmacology.[1]
Core Structural and Physicochemical Features
The phenylpiperazine scaffold consists of a phenyl group connected to a piperazine ring. This seemingly simple arrangement confers a unique combination of structural and chemical properties that are highly advantageous for drug design:
-
Structural Rigidity and Conformational Flexibility: The piperazine ring can adopt chair, boat, and twisted-boat conformations, with the chair conformation being the most stable and prevalent.[5] This provides a degree of conformational flexibility that allows for optimal binding to diverse protein targets. The phenyl group adds a rigid aromatic component for key interactions like pi-stacking.
-
Tunable Basicity: The two nitrogen atoms of the piperazine ring are basic centers that can be protonated at physiological pH.[6] The basicity of these nitrogens can be modulated through substitution, which is crucial for optimizing pharmacokinetic properties such as solubility, absorption, and receptor binding.[7]
-
Synthetic Accessibility: The phenylpiperazine core is readily synthesized, and the nitrogen atoms serve as versatile handles for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[1][3][8]
These features collectively contribute to the "drug-likeness" of the phenylpiperazine scaffold, making it a highly successful template in drug discovery.[7]
Caption: General Structure of the 1-Phenylpiperazine Scaffold.
Synthetic Strategies: Building the Core and Its Analogs
The synthetic versatility of the phenylpiperazine scaffold is a key driver of its widespread use. A variety of methods exist for the construction of the core and its subsequent derivatization.
Synthesis of the 1-Phenylpiperazine Core
A common and straightforward method for synthesizing the 1-phenylpiperazine core is through a nucleophilic substitution reaction. This typically involves the reaction of an activated phenyl halide (e.g., fluorobenzene or chlorobenzene with electron-withdrawing groups) with an excess of piperazine. Another classical approach is the reaction between aniline and bis(2-chloroethyl)amine hydrochloride.[9][10] More modern approaches, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), have also been developed to provide efficient and high-yielding routes to arylpiperazines, even with sterically hindered or electron-rich aryl chlorides.[9]
Derivatization of the Phenylpiperazine Scaffold
Once the core is synthesized, the secondary amine at the N4 position provides a convenient point for diversification. Common derivatization strategies include:
-
N-Alkylation: Reaction with various alkyl halides to introduce aliphatic chains of varying lengths and functionalities.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to introduce amide functionalities.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions to attach other aromatic or heteroaromatic rings.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These reactions allow for the systematic modification of the scaffold to optimize its interaction with biological targets and improve its pharmacokinetic profile.[8][11]
Representative Synthetic Protocol: Synthesis of a 1,2-Benzothiazine Derivative
The following is a representative protocol for the synthesis of new phenylpiperazine derivatives of 1,2-benzothiazine, which have shown potential as anticancer agents.[6]
Step 1: Synthesis of 1,2-Benzothiazine Intermediate (4)
-
The starting substituted saccharin is reacted with a substituted phenacyl bromide to form an intermediate, which is then cyclized in the presence of sodium ethoxide to yield the 1,2-benzothiazine derivative (4).[6]
Step 2: Synthesis of Chloro-oxoethyl-phenylpiperazine (5, 6, or 7)
-
Separately, a substituted phenylpiperazine is reacted with chloroacetyl chloride to produce the corresponding 1-(2-chloro-1-oxoethyl)-4-phenylpiperazine derivative.[6]
Step 3: Alkylation to Yield Final Product
-
A mixture of the 1,2-benzothiazine derivative (4) and sodium ethoxide in anhydrous ethanol is prepared.[6]
-
The appropriate 1-(2-chloro-1-oxoethyl)-4-phenylpiperazine derivative (5, 6, or 7) is added to the mixture.[6]
-
The reaction mixture is refluxed with stirring for 8-10 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the ethanol is distilled off, and the residue is treated with chloroform. Insoluble materials are filtered off, and the final product is isolated and purified.[6]
The Phenylpiperazine Scaffold in Central Nervous System (CNS) Drug Discovery
The phenylpiperazine scaffold is arguably most renowned for its role in the development of drugs targeting the CNS.[1][3] Its ability to interact with a variety of neurotransmitter receptors, particularly dopamine and serotonin receptors, has made it a cornerstone in the treatment of numerous neurological and psychiatric disorders.[3][12]
Targeting Dopaminergic and Serotonergic Systems
Many CNS disorders are linked to dysregulation of dopamine and serotonin signaling pathways. The phenylpiperazine moiety serves as an excellent template for designing ligands that can modulate these receptors.[13][14] Depending on the substitution patterns on both the phenyl ring and the N4 position of the piperazine, derivatives can be tailored to act as agonists, antagonists, or partial agonists with varying degrees of selectivity for different receptor subtypes (e.g., D2, 5-HT1A, 5-HT2A).[13][15]
Key Therapeutic Applications
-
Antipsychotics: Phenylpiperazine derivatives are central to the development of atypical antipsychotics. Aripiprazole, for instance, is a blockbuster drug for schizophrenia and bipolar disorder that features a phenylpiperazine core. Its therapeutic effect is attributed to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[1]
-
Antidepressants and Anxiolytics: Trazodone is a prominent antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, built upon a phenylpiperazine scaffold.[1] Its dual mechanism of action involves inhibiting the serotonin transporter and antagonizing the 5-HT2A receptor.[1] Other derivatives, such as buspirone and its analogs, are potent anxiolytics that act as partial agonists at 5-HT1A receptors.[2][4]
Structure-Activity Relationship (SAR) Insights for CNS Targets
Extensive SAR studies have provided valuable insights into the structural requirements for affinity and selectivity towards CNS receptors.[16] For example, in a series of hydantoin-phenylpiperazine derivatives, it was found that:
-
Substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity at both 5-HT1A and α1 receptors.[16][17]
-
The meta position appears to be crucial for selectivity between these two receptors, with the 5-HT1A receptor accommodating bulkier substituents than the α1 receptor.[16][17]
-
The length of the alkyl chain connecting the piperazine ring to another moiety also modulates affinity and selectivity.[16][17]
Caption: Simplified Mechanism of Action for Aripiprazole.
The Expanding Role of Phenylpiperazines in Oncology
While firmly established in CNS drug discovery, the phenylpiperazine scaffold is gaining significant attention for its potential in developing novel anticancer agents.[11] These compounds exhibit a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[11]
Mechanisms of Anticancer Activity
Phenylpiperazine derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Topoisomerase II (Topo II) Inhibition: Some phenylpiperazine-containing compounds, particularly when integrated with other scaffolds like 1,2-benzothiazine, have been designed as Topo II inhibitors.[6] These molecules can bind to the DNA-Topo II complex, interfering with DNA replication and inducing apoptosis in cancer cells.[6]
-
EGFR Tyrosine Kinase Inhibition: A novel class of phenylpiperazine derivatives has been discovered as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[18] One such compound, 3p, exhibited nanomolar IC50 values in A549 lung cancer cells and induced tumor growth cessation in vivo.[18]
-
Cell Cycle Arrest: Certain quinoxalinyl-piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors.[11]
-
Modulation of α1-Adrenergic Receptors: Naftopidil, an α1-AR antagonist with a phenylpiperazine core, has demonstrated anticancer activities in prostate, bladder, and renal cell lines.[11]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of representative phenylpiperazine derivatives against various cancer cell lines.
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| BS230 | 1,2-Benzothiazine-phenylpiperazine | MCF7 (Breast) | More potent than Doxorubicin | [6] |
| Compound 30 | Quinoxalinyl-piperazine | Various (Breast, Skin, Pancreas, Cervix) | Dose-dependent inhibition | [11] |
| 8h | Triazole acetamide-phenylpiperazine | MCF-7 (Breast) | 18.62 ± 1.41 | [19] |
| 3p | N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide | A549 (Lung) | 0.05 | [18] |
Emerging Therapeutic Horizons for the Phenylpiperazine Scaffold
The versatility of the phenylpiperazine scaffold extends beyond CNS and oncology, with promising activity reported in several other therapeutic areas.
-
Antiviral Agents: Phenylpiperazine derivatives have been investigated as potential antiviral agents.[20] For instance, certain 2-phenylpiperazine derivatives linked to a benzofuran scaffold have shown significant inhibition of DNA replication in human adenovirus (HAdV5) and human cytomegalovirus (HCMV).[20][21]
-
Cardiovascular Agents: The scaffold is present in drugs targeting the cardiovascular system. Naftopidil, for example, is used for benign prostatic hyperplasia but also has antihypertensive effects due to its α1-adrenergic receptor antagonism.[11] Other derivatives have been synthesized and evaluated as potential β-blockers with vasodilator activity.[22] Some have also shown antiarrhythmic properties.[23][24]
-
Anti-inflammatory Agents: Phenylpiperazine derivatives of 1,4-benzodioxan have been developed as new and selective inhibitors of cyclooxygenase-2 (COX-2), demonstrating potent anti-inflammatory activity with a reduced risk of gastrointestinal side effects.[25]
-
Acaricidal Activity: In the field of agrochemicals, novel phenylpiperazine derivatives have been synthesized and shown to possess significant acaricidal (mite-killing) activity, highlighting the broad applicability of this scaffold.[10][26]
Key Experimental Protocols for Characterization
The pharmacological characterization of novel phenylpiperazine derivatives relies on a battery of in vitro and in vivo assays. Below are methodologies for two fundamental in vitro experiments.
In Vitro Dopamine D₂ Receptor Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the dopamine D₂ receptor by measuring its ability to compete with a radiolabeled ligand.[1]
-
Materials:
-
Cell Membranes: Crude membranes from HEK293 cells stably expressing the human dopamine D₂ receptor.[1][13]
-
Radioligand: [³H]-Spiperone or a similar high-affinity D₂ antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate salts and additives (e.g., 0.9% NaCl, 0.025% ascorbic acid).[1]
-
Non-specific Binding (NSB) Agent: A high concentration of a known D₂ antagonist, such as 2 µM (+)-butaclamol.[1]
-
Test Compound: The phenylpiperazine derivative of interest, prepared in a series of dilutions.
-
Instrumentation: 96-well plates, cell harvester, liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, the NSB agent, or buffer alone (for total binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
-
Materials:
-
Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer).[19]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: The phenylpiperazine derivative, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution.
-
Solubilizing Agent: DMSO or a similar solvent to dissolve the formazan crystals.
-
Instrumentation: 96-well plate reader (spectrophotometer), CO₂ incubator.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., doxorubicin) if desired.[19]
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add the MTT reagent to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Caption: Workflow for Phenylpiperazine Compound Characterization.
Future Perspectives and Conclusion
The phenylpiperazine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry, leading to the development of numerous life-changing medications.[1][2] Its journey from a simple chemical entity to the core of highly optimized drugs illustrates the power of medicinal chemistry in refining the pharmacological properties of a molecular template.[1]
Future research is likely to focus on several key areas:
-
Enhanced Selectivity: The development of derivatives with greater receptor subtype selectivity to minimize off-target effects and improve therapeutic indices.
-
Biased Agonism: Exploring biased agonism, where ligands preferentially activate certain downstream signaling pathways over others at the same receptor, to fine-tune therapeutic effects.
-
Hybrid Molecules: The design of hybrid molecules that combine the phenylpiperazine scaffold with other pharmacophores to achieve multi-target activity, which can be beneficial for complex diseases like cancer and neurodegenerative disorders.[8]
-
New Therapeutic Areas: Continued exploration of the scaffold's potential in less-explored areas such as anti-infectives and metabolic diseases.[7]
References
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Sega, B., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Retrieved from [Link]
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Carbone, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Retrieved from [Link]
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Sega, B., et al. (2024). Rational design of new phenylpiperazine derivatives of 1,2-benzothiazine. ResearchGate. Retrieved from [Link]
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Galeano, F., et al. (n.d.). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. Retrieved from [Link]
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Kim, J., et al. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC. Retrieved from [Link]
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Singh, S., et al. (n.d.). Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. Retrieved from [Link]
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Al-Obaid, A., et al. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Taylor & Francis. Retrieved from [Link]
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Mokry, P., et al. (n.d.). Effects of a newly synthesized fluorophenylpiperazine derivative on basic cardiovascular functions. ResearchGate. Retrieved from [Link]
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Mondal, J., et al. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Retrieved from [Link]
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Campillo, M., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. Retrieved from [Link]
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Campillo, M., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Campillo, M., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. ACS Publications. Retrieved from [Link]
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Sanchez-Cespedes, J., et al. (2017). PIPERAZINE DERIVATIVES AS ANTIVIRAL AGENTS WITH INCREASED THERAPEUTIC ACTIVITY. WIPO Patentscope. Retrieved from [Link]
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Kim, J., et al. (2026). Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]
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do Couto Maia, R., et al. (2012). Phenylpiperazine derivatives: a patent review (2006 - present). PubMed. Retrieved from [Link]
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Abdel-Aziz, M., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Retrieved from [Link]
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Walayat, K., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Retrieved from [Link]
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Wang, Y., et al. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. NIH. Retrieved from [Link]
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Powell, W., et al. (1965). PHARMACOLOGY OF A GROUP OF PHENYLPIPERAZINE TETRAZOLE DERIVATIVES WITH ADRENERGIC BLOCKING ACTIONS. PubMed. Retrieved from [Link]
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Lee, Y., et al. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. Retrieved from [Link]
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Walayat, K., et al. (2025). Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. ResearchGate. Retrieved from [Link]
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Unknown. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. Retrieved from [Link]
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Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]
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Khusnutdinov, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. In-house Journal. Retrieved from [Link]
-
Wang, Q., et al. (n.d.). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. Retrieved from [Link]
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Khusnutdinov, R., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Dahl, R. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. Retrieved from [Link]
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da Silva, T., et al. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. Retrieved from [Link]
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Siwek, A., et al. (2012). Antiarrhythmic properties of phenylpiperazine derivatives of phenytoin with α₁-adrenoceptor affinities. PubMed. Retrieved from [Link]
-
Khusnutdinov, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed. Retrieved from [Link]
-
Sega, B., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PubMed. Retrieved from [Link]
-
Soares, L. (2021). Cardiovascular activity of a new phenylpiperazine derivative of arylurethane. Repositório - Universidade de Lisboa. Retrieved from [Link]
-
Stana, A., et al. (2025). Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents. ResearchGate. Retrieved from [Link]
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Piperazine Acetate Esters: A Privileged Scaffold for Modular Drug Design
Topic: Piperazine acetate esters as privileged scaffolds in drug discovery Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of modern medicinal chemistry, the piperazine ring stands as the third most frequently utilized nitrogen heterocycle in FDA-approved small molecule drugs.[1] Within this class, piperazine acetate esters —specifically (piperazin-1-yl)acetate derivatives—represent a highly versatile "linchpin" scaffold. They serve not merely as passive linkers but as active modulators of physicochemical properties (solubility, pKa) and as robust precursors for diverse pharmacophores including hydrazides, oxadiazoles, and amide-linked bioactive agents.
This guide provides a technical deep-dive into the structural utility, synthetic strategies, and medicinal chemistry applications of piperazine acetate esters. It moves beyond generic descriptions to offer self-validating protocols and mechanistic insights for the practicing scientist.
Structural & Physicochemical Attributes
The "privileged" status of the piperazine acetate scaffold stems from its unique ability to balance conformational rigidity with functional adaptability.
Conformational Dynamics
The piperazine ring predominantly exists in a chair conformation, minimizing torsional strain. This structure provides a defined vector for projecting substituents, which is critical for target engagement.
-
Rigidity: The ring restricts the spatial freedom of the nitrogen lone pairs, often directing them for optimal hydrogen bonding.
-
Flexibility: The N-substituents can adopt equatorial positions, allowing the "acetate arm" to extend into solvent-exposed regions of a protein pocket, often improving solubility without disrupting the primary binding mode.
Physicochemical Tuning
| Property | Value / Characteristic | Impact on Drug Design |
| pKa (N1/N4) | ~5.3 / ~9.8 | The distal nitrogen (N4) is basic at physiological pH, enhancing aqueous solubility via protonation. |
| LogP | Adjustable | The ester group increases lipophilicity for membrane permeability; hydrolysis to the acid (metabolic or chemical) dramatically lowers LogP. |
| H-Bonding | Donor/Acceptor | The ester carbonyl acts as a weak H-bond acceptor; the protonated amine is a strong H-bond donor. |
Synthetic Methodologies: The "Gold Standard" Protocols
Achieving selective mono-functionalization of piperazine is the primary synthetic challenge due to the equivalent nucleophilicity of the two nitrogen atoms. Below are two distinct strategies: the High-Fidelity Route (for library generation) and the Direct Process Route (for scale-up).
Strategy A: High-Fidelity Synthesis via N-Boc Protection
For medicinal chemistry applications where purity and regiocontrol are paramount, the use of N-Boc-piperazine is the self-validating standard. This route eliminates the formation of bis-alkylated byproducts.
Workflow Visualization (DOT):
Strategy B: Direct Mono-Alkylation (Process Route)
For larger scales, protecting group strategies add unnecessary cost. Direct alkylation can be achieved by exploiting statistical probability and pH control.
-
Stoichiometry: Use a large excess of piperazine (5–8 equivalents) relative to the alkyl halide.
-
Acidification: Maintaining the reaction at a pH ~5–6 (using acetic acid) protonates one nitrogen, statistically favoring mono-alkylation at the free amine.
Medicinal Chemistry Applications
The piperazine acetate ester is rarely the final drug; it is a versatile intermediate that enables rapid diversification.
The "Masked" Pharmacophore
The ester functionality serves as a gateway to three distinct chemical spaces:
-
Carboxylic Acids: Via hydrolysis.[2] Used in antihistamines (e.g., Cetirizine) to provide a zwitterionic character that restricts blood-brain barrier (BBB) penetration, reducing sedation.
-
Hydrazides: Reaction with hydrazine hydrate yields (piperazin-1-yl)acetohydrazides.[3] These are precursors to 1,3,4-oxadiazoles and 1,2,4-triazoles , which are potent antimicrobial and anticancer pharmacophores.
-
Amides: Direct aminolysis or coupling (post-hydrolysis) to link the piperazine core to other biologically active scaffolds (e.g., kinase inhibitors).
Case Study: Cetirizine (Zyrtec)
While Cetirizine is marketed as the acid, its discovery and synthesis rely heavily on the ester intermediate.
-
Mechanism: The piperazine ring links the lipophilic diarylmethyl group (H1 receptor anchor) with the polar acetic acid tail.
-
Role of the Acetate: The acid moiety (derived from the ester) creates a zwitterion with the piperazine nitrogen. This polarity prevents the drug from crossing the BBB, granting it "Second Generation" (non-sedating) status.
SAR Logic Diagram (DOT):
Experimental Protocols
The following protocol describes the High-Fidelity Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate. This method is preferred for lead optimization due to its cleanliness and high yield.
Materials
-
Reagents: N-Boc-piperazine (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (anhydrous, 2.5 eq).
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Equipment: Round-bottom flask, reflux condenser, inert gas (N2/Ar) line.
Step-by-Step Procedure
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperazine (1.86 g, 10.0 mmol) in anhydrous MeCN (50 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (3.45 g, 25.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
-
Alkylation: Cool the mixture to 0°C (ice bath). Add Ethyl bromoacetate (1.22 mL, 11.0 mmol) dropwise over 10 minutes.
-
Note: Slow addition prevents localized high concentrations that could lead to side reactions, although the Boc group largely prevents this.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Monitoring: Check progress via TLC (System: Hexane:EtOAc 3:1).[3] The product typically appears at Rf ~0.5.
-
-
Work-up: Filter the reaction mixture through a Celite pad to remove inorganic salts. Wash the pad with EtOAc (20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to yield a viscous oil.
-
Purification: If necessary (rarely), purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Typical Yield: 90–95% as a colorless oil.
-
Self-Validation Criteria
-
1H NMR (CDCl3): Look for the characteristic singlet at ~3.2 ppm (N-CH2-CO) and the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm). The Boc group appears as a strong singlet at ~1.45 ppm (9H).
-
Absence of Bis-alkylation: The Boc group ensures only mono-alkylation occurs. The absence of a secondary amine signal in IR confirms full conversion.
References
-
Review of Piperazine as a Privileged Scaffold
-
Chaudhary, P. et al. "Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential." Drug Research, 2021.
-
-
Synthetic Protocols for Piperazine Derivatives
-
Shaquiquzzaman, M. et al. "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." European Journal of Medicinal Chemistry, 2015.
-
-
Cetirizine Structure & Activity
-
Baltzly, R. et al. "Unsymmetrically Substituted Piperazines. V. Derivatives of 2-Piperazineacetic Acid." Journal of the American Chemical Society, 1944. (Foundational chemistry for the motif).
-
-
Mono-alkylation Strategies
-
Jacobsen, J. et al. "Selective Mono-Alkylation of Piperazine." Journal of Organic Chemistry, 1995. (Detailed discussion on pH-controlled synthesis).
-
-
Biological Applications of Piperazine Esters
-
Yilmaz, F. et al. "Design and Synthesis of Some Piperazine Hybrid Molecules."[3] Revue Roumaine de Chimie, 2018.
-
Sources
Biological Activity of N-Substituted Phenylpiperazine Derivatives: An In-Depth Technical Guide
Core Directive: The Privileged Scaffold
The N-substituted phenylpiperazine moiety is arguably one of the most versatile "privileged structures" in medicinal chemistry. It serves as the primary pharmacophore for a vast array of Central Nervous System (CNS) agents, acting as a high-affinity ligand for serotonin (5-HT), dopamine (D), and adrenergic (
This guide moves beyond simple descriptions. It dissects the structural causality —how specific atomic modifications shift a molecule from being a D2 antagonist (antipsychotic) to a 5-HT1A agonist (anxiolytic)—and provides the rigorous experimental frameworks required to validate these activities.
Structure-Activity Relationship (SAR) & Pharmacophore Analysis
The biological activity of these derivatives is not random; it follows a precise logic based on four distinct structural zones. Understanding these zones is critical for rational drug design.
The Four-Zone Pharmacophore Model
To manipulate biological activity, we must visualize the molecule as four interacting modules:
-
Zone A (The Head Group): Usually a bulky, lipophilic heterocycle (e.g., phthalimide, quinolinone, or benzothiazine). This confers subtype selectivity via secondary binding pockets.
-
Zone B (The Linker): An alkyl chain (typically 2–4 carbons). The length acts as a "molecular ruler," determining which transmembrane domains the molecule can bridge.
-
Zone C (The Piperazine Core): The protonated nitrogen (at physiological pH) forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in GPCRs.
-
Zone D (The Phenyl Tail): The N-aryl substitution pattern dictates intrinsic efficacy (agonist vs. antagonist) and receptor affinity.
Visualization: The SAR Logic Map
Figure 1: The modular logic of phenylpiperazine SAR. Each zone contributes a specific pharmacological vector.
Key SAR Trends (Data Synthesis)
The following table synthesizes data from multiple "Long-Chain Aryl Piperazine" (LCAP) studies, highlighting how structural tweaks alter the pharmacological profile.
| Structural Modification | Target Receptor Effect | Mechanistic Rationale | Example Drug |
| Zone D: Ortho-methoxy (-OCH3) | ↑ 5-HT1A Affinity | The o-OCH3 group forms a hydrogen bond with Ser/Thr residues in the 5-HT1A binding pocket, locking the conformation. | Way-100635 |
| Zone D: 2,3-Dichloro | ↑ D2/D3 Affinity | Electron-withdrawing chlorines create a "lipophilic hole" favored by Dopamine receptors; often leads to partial agonism. | Aripiprazole |
| Zone D: Meta-CF3 | ↑ 5-HT Agonism | Meta substitutions often favor the active receptor conformation (agonist) compared to ortho (antagonist). | Fluprazine |
| Zone B: Linker n=2 | ↑ 5-HT1A Selectivity | Short linkers constrain the head group to the primary orthosteric site. | Buspirone |
| Zone B: Linker n=4 | ↑ 5-HT2A Affinity | Longer linkers allow the head group to reach a secondary hydrophobic pocket unique to 5-HT2A. | LASSBio-1635 |
Receptor Profiles & Mechanism of Action
The primary utility of these derivatives lies in their polypharmacology . They rarely hit a single target; instead, they modulate a network.
The 5-HT1A / D2 Balance
Most phenylpiperazines are "dirty" drugs, hitting both Serotonin 5-HT1A and Dopamine D2 receptors due to the high homology in their transmembrane binding domains.
-
5-HT1A Mechanism: These are G_i/o-coupled receptors. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP, and opens G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels, causing hyperpolarization (neuronal inhibition).
-
D2 Mechanism: Also G_i/o-coupled. Antagonism at D2 is the basis for antipsychotic activity, while partial agonism (like aripiprazole) stabilizes dopamine levels.
Visualization: 5-HT1A Signaling Pathway
This diagram illustrates the downstream effects of a phenylpiperazine agonist binding to the 5-HT1A receptor.
Figure 2: Signal transduction cascade for 5-HT1A activation by phenylpiperazine ligands.
Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols are standardized for evaluating these derivatives.
General Synthesis Workflow
-
Principle: Nucleophilic substitution (N-alkylation).
-
Step 1: React the "Head Group" (e.g., succinimide) with a di-haloalkane (e.g., 1,4-dibromobutane) in the presence of a base (
) and solvent (Acetonitrile or DMF) to form the alkyl-linker intermediate. -
Step 2: React the intermediate with the specific N-phenylpiperazine.
-
Purification: Column chromatography is essential as bis-alkylation byproducts are common.
Protocol: Competitive Radioligand Binding Assay (Membrane Preparation)
This is the "Gold Standard" for determining affinity (
Materials:
-
Source: Rat brain homogenate (Hippocampus for 5-HT1A, Striatum for D2) or transfected CHO cells.
-
Radioligands:
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM
.
Step-by-Step Methodology:
-
Tissue Prep: Homogenize tissue in ice-cold buffer using a Polytron. Centrifuge at 48,000
for 20 min. Resuspend pellet and repeat (wash step) to remove endogenous neurotransmitters. -
Incubation: In 96-well plates, add:
-
50
Test Compound (various concentrations, e.g., to M). -
50
Radioligand (at concentration, approx 1-2 nM). -
150
Membrane Suspension (approx 50-100 protein).
-
-
Equilibrium: Incubate at 37°C for 60 minutes (time varies by ligand kinetics).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters
with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).[4] -
Data Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation : (Where [L] is radioligand concentration and is its dissociation constant).
Therapeutic Applications
Atypical Antipsychotics
The "third generation" antipsychotics rely heavily on this scaffold.
-
Mechanism: Partial agonism at D2 (stabilizing dopamine) + Antagonism at 5-HT2A (reducing extrapyramidal side effects).
-
Example: Aripiprazole (Abilify) utilizes a dichlorophenyl-piperazine tail connected to a quinolinone head.
Antidepressants & Anxiolytics[5]
-
Mechanism: 5-HT1A agonism promotes neurogenesis and reduces anxiety.
-
Example: Trazodone and Buspirone. Note that Trazodone is metabolized into m-chlorophenylpiperazine (mCPP), which is itself a potent 5-HT agonist, contributing to the therapeutic effect (and side effects).
Emerging Fields: Antimicrobial & Anticancer
Recent studies indicate that electron-deficient phenylpiperazines (e.g., with nitro or trifluoromethyl groups) possess significant antimicrobial activity against M. tuberculosis and S. aureus. The mechanism likely involves disruption of the bacterial cell membrane potential, distinct from CNS receptor binding.
References
-
Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. Source: PubMed / Elsevier URL:[Link]
-
5-HT1A- versus D2-Receptor Selectivity of Flesinoxan and Analogous N4-Substituted N1-Arylpiperazines. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Source: PubMed / Current Drug Metabolism URL:[Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: MDPI (Molecules) URL:[Link]
-
Radioligand Binding Studies: General Protocols. Source: Springer Nature Experiments URL:[Link]
Sources
- 1. Investigation of mixed D2/5-HT1A activity of N-heteroarylmethyl-N-phenylpiperazines, N-heteroarylethyl-N-phenylpiperazines and N-heteroarylpropyl-N-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Methyl phenyl-piperazin-1-yl-acetate vs ethyl phenyl-piperazin-1-yl-acetate properties
An In-depth Technical Guide to the Comparative Properties of Methyl and Ethyl Phenyl-Piperazin-1-yl-Acetate Esters
Abstract
The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous centrally active agents. The modification of this core, often through the introduction of ester functionalities, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth comparative analysis of two closely related analogs: methyl 2-(4-phenylpiperazin-1-yl)acetate and ethyl 2-(4-phenylpiperazin-1-yl)acetate. We will dissect their structural nuances, predict and analyze their physicochemical and spectroscopic differences, and provide detailed, field-proven protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant impact of simple alkyl ester variation on the molecular profile of a validated pharmaceutical scaffold.
Introduction: The Strategic Role of Phenylpiperazine and Ester Analogs
The 1-phenylpiperazine moiety is a privileged scaffold, renowned for its versatile interactions with a range of biogenic amine receptors, particularly serotonergic (5-HT) and dopaminergic (D2) systems.[1][2] Its presence in approved drugs underscores its importance. The introduction of an acetate ester at the N4 position serves not only as a point for further chemical elaboration but also as a means to fine-tune properties such as solubility, membrane permeability, and metabolic stability.
The choice between a methyl and an ethyl ester, while seemingly minor, is a deliberate decision in drug design. This decision impacts:
-
Lipophilicity: The addition of a single methylene group can alter the octanol-water partition coefficient (LogP), influencing absorption and distribution.
-
Metabolic Stability: Ethyl esters are often, though not universally, more sterically hindered and thus slightly more resistant to enzymatic hydrolysis by esterases compared to their methyl counterparts.
-
Solubility and Formulation: Subtle changes in crystal packing and polarity can affect aqueous solubility and the selection of appropriate formulation excipients.
This guide will explore these differences through a detailed examination of the two title compounds, providing both theoretical grounding and practical, validated methodologies.
Molecular Structure and Physicochemical Properties
The foundational difference between the two molecules is the terminal alkyl group of the ester moiety. This seemingly small change has cascading effects on their physical and chemical properties.
Structural Elucidation
The core structure consists of a phenyl group attached to the N1 position of a piperazine ring, with an acetate group linked via the N4 nitrogen. The variable component is the alcohol-derived portion of the ester.
Caption: General workflow for the synthesis of target compounds.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(4-phenylpiperazin-1-yl)acetate
This protocol is designed to be self-validating, incorporating in-process checks and final characterization to ensure product identity and purity.
Materials:
-
1-Phenylpiperazine (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-phenylpiperazine and anhydrous acetonitrile. Stir until fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The use of a solid, non-nucleophilic base like K₂CO₃ is crucial to prevent side reactions and facilitate easy removal via filtration. [3]3. Reagent Addition: Add ethyl bromoacetate dropwise to the stirring suspension at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:EtOAc). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Confirm the structure and purity of the resulting oil/solid using ¹H NMR, ¹³C NMR, and LC-MS analysis as described in Section 5.0.
Comparative Reactivity
The primary reaction of interest for these molecules post-synthesis is ester hydrolysis, either under acidic or basic conditions, to yield the corresponding carboxylic acid.
-
Rate of Hydrolysis: Methyl esters are generally more susceptible to base-catalyzed hydrolysis (saponification) than ethyl esters. This is due to the slightly lower steric hindrance at the carbonyl carbon, allowing for easier nucleophilic attack by a hydroxide ion. While the electronic effects are minimal, this steric factor can be significant.
-
Implications: For in-vivo applications, this suggests that the methyl ester may be a slightly more labile prodrug, potentially converting to the active carboxylic acid metabolite more rapidly.
Pharmacological and Biological Profile
As no direct comparative biological data is publicly available, we must infer the potential pharmacological profiles based on the well-characterized phenylpiperazine core and established principles of medicinal chemistry.
Pharmacokinetic (ADME) Considerations
The methyl vs. ethyl substitution is a classic strategy for optimizing ADME properties.
-
Absorption: The ethyl analog's higher LogP suggests it may have slightly increased passive diffusion across the gut wall. However, both compounds are within the "Rule of 5" space, suggesting good potential for oral absorption.
-
Distribution: Increased lipophilicity of the ethyl ester may lead to greater distribution into tissues, including potentially higher penetration of the blood-brain barrier.
-
Metabolism: The primary metabolic pathway for these simple esters is hydrolysis via plasma and tissue esterases. As noted, the methyl ester is predicted to be hydrolyzed more rapidly than the ethyl ester. This would result in a shorter half-life for the parent methyl ester compound but a faster onset for the carboxylic acid metabolite, should that be the intended active species.
-
Excretion: The resulting carboxylic acid metabolite, being more polar, would be readily excreted renally.
Pharmacodynamic Potential
The phenylpiperazine core is a promiscuous ligand, with many derivatives showing affinity for 5-HT₁ₐ, 5-HT₂ₐ, D₂, and α-adrenergic receptors. [4]The ester tail is unlikely to participate in direct receptor binding. Instead, its role is to influence the overall physicochemical properties that govern how the molecule reaches its target. Therefore, both the methyl and ethyl derivatives are expected to target the same suite of receptors as other 1,4-disubstituted phenylpiperazines. Any observed differences in potency or efficacy in vivo would most likely be attributable to the pharmacokinetic differences discussed above.
Analytical Characterization Protocols
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. [5] Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [5]Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Use a standard 90° pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a quality spectrum. [5]5. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the ¹H NMR signals and reference both spectra to the TMS signal.
Mass Spectrometry (MS)
LC-MS is the preferred method for confirming molecular weight and assessing purity. [6][7] Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute this stock to a working concentration of ~1-10 µg/mL in the initial mobile phase.
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Run a linear gradient from 5% B to 95% B over 5-10 minutes.
-
-
MS Detection (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Formic acid aids in the protonation of the basic piperazine nitrogens.
-
Scan Range: Scan a mass range appropriate for the expected molecular ions (e.g., m/z 100-400).
-
Data Analysis: Identify the [M+H]⁺ peak (235.1 for the methyl ester, 249.1 for the ethyl ester). If using tandem MS (MS/MS), fragment the parent ion to confirm the presence of characteristic phenylpiperazine fragments. [8]
-
Caption: A self-validating analytical characterization workflow.
Conclusion and Future Directions
The conversion of methyl 2-(4-phenylpiperazin-1-yl)acetate to its ethyl analog represents a fundamental strategy in lead optimization. Our analysis indicates that while their pharmacodynamic targets are likely identical, their in-vivo behavior may differ significantly. The ethyl ester is predicted to be more lipophilic and slightly more resistant to hydrolysis, which could translate to improved BBB penetration and a longer half-life for the parent compound. Conversely, the methyl ester may act as a more rapid prodrug for the corresponding carboxylic acid.
These hypotheses, grounded in established chemical principles, must be confirmed empirically. Future research should focus on:
-
Head-to-Head Biological Assays: Direct comparison of receptor binding affinities and functional activities.
-
In Vitro Metabolic Stability: Comparative studies using liver microsomes or plasma to quantify the rates of hydrolysis.
-
Pharmacokinetic Profiling: In-vivo studies in animal models to determine key parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratios.
By understanding the distinct properties imparted by these simple ester modifications, drug development professionals can make more informed decisions in the design of next-generation phenylpiperazine-based therapeutics.
References
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
Al-Janabi, A. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Letizia, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]
-
ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Yilmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(10), 941-951. [Link]
-
Zlodnik, K., & Wiergowski, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
-
Zlodnik, K., & Wiergowski, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]
-
ResearchGate. (2014). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
LookChem. (n.d.). Cas 906093-30-9,Piperazine, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl). LookChem. [Link]
-
Almeida, L. d. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Bentham Science Publishers. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]
-
Steinberg, J., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
PubChem. (n.d.). Methyl 2-phenyl-2-(piperidin-1-yl)acetate. PubChem. [Link]
-
Wang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]
-
Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Arkat USA. [Link]
-
ResearchGate. (2010). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]
-
Ismaili, L., et al. (2005). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]
-
PubChem. (n.d.). Ethyl piperazine-1-acetate. PubChem. [Link]
-
Zagaja, M., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]
-
ResearchGate. (2012). FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. ResearchGate. [Link]
-
Wikipedia. (n.d.). para-Methylphenylpiperazine. Wikipedia. [Link]
-
CER. (n.d.). View of Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. CER. [Link]
-
CER. (n.d.). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. CER. [Link]
-
Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
-
International Journal of Pharmaceutical, Chemical and Biological Sciences. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]
-
JETIR. (n.d.). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. [Link]
Sources
- 1. View of Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides [shd-pub.org.rs]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Methodological & Application
Application Note: Synthesis and Purification Protocol for Methyl 2-(4-phenylpiperazin-1-yl)acetate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 201727-67-5
Executive Summary & Strategic Rationale
The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of GPCR ligands, androgen receptor antagonists, and novel antituberculosis agents [1]. The synthesis of methyl 2-(4-phenylpiperazin-1-yl)acetate serves as a critical intermediate step in generating functionalized prodrugs and active pharmaceutical ingredients (APIs).
This application note details a highly optimized, self-validating protocol for the
Mechanistic Design & Kinetic Control
The reaction relies on a bimolecular nucleophilic substitution (
Causality in Reaction Design:
-
Electrophile Selection: Methyl bromoacetate is preferred over methyl chloroacetate because the bromide ion is a superior leaving group, allowing the reaction to proceed efficiently at lower temperatures, thereby suppressing side reactions [2].
-
Base Selection (K₂CO₃): A heterogeneous, mild inorganic base is utilized to scavenge the hydrobromic acid (HBr) byproduct. Unlike soluble organic bases (e.g., Triethylamine), insoluble K₂CO₃ prevents localized pH spikes and simplifies downstream work-up via simple filtration [3].
-
Solvent Selection (Acetonitrile): A polar aprotic solvent is chosen because it poorly solvates the nucleophile, significantly increasing the kinetic rate of the
substitution while maintaining the insolubility of the inorganic base.
Figure 1: Logical relationships and kinetic control pathways in the N-alkylation of 1-phenylpiperazine.
Quantitative Reaction Matrix
The following stoichiometric table is scaled for a standard 10 mmol exploratory synthesis.
| Component | MW ( g/mol ) | Equivalents | Mass / Vol | Density (g/mL) | Function |
| 1-Phenylpiperazine | 162.23 | 1.00 | 1.62 g (1.52 mL) | 1.07 | Nucleophile |
| Methyl bromoacetate | 152.97 | 1.10 | 1.68 g (1.04 mL) | 1.62 | Alkylating Agent |
| Potassium carbonate | 138.21 | 2.00 | 2.76 g | - | Acid Scavenger |
| Acetonitrile (Anhydrous) | 41.05 | - | 30.0 mL | 0.786 | Polar Aprotic Solvent |
Step-by-Step Experimental Protocol
Phase 1: Preparation & Initiation
-
Reactor Setup: In an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 1-phenylpiperazine (1.62 g, 10.0 mmol) in anhydrous acetonitrile (30 mL) under an inert nitrogen atmosphere.
-
Base Dispersion: Add finely powdered, anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the solution.
-
Causality: Finely powdering the K₂CO₃ maximizes the surface area for the heterogeneous acid-scavenging process, preventing the accumulation of HBr which could protonate the nucleophile and stall the reaction.
-
-
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Phase 2: Electrophile Addition & Maturation
-
Controlled Addition: Using a glass syringe, add methyl bromoacetate (1.04 mL, 11.0 mmol) dropwise over a period of 10 minutes.
-
Causality: Dropwise addition at 0 °C suppresses the reaction exotherm and keeps the instantaneous concentration of the electrophile low. This strictly prevents the newly formed tertiary amine product from undergoing a second alkylation event (quaternization).
-
-
Maturation: Remove the ice bath. Allow the reaction to naturally warm to room temperature (20–25 °C) and stir vigorously for 4 to 6 hours.
Phase 3: Self-Validating Analytical Checkpoint
To ensure the protocol acts as a self-validating system, do not proceed to work-up until the reaction is analytically confirmed to be complete. 6. TLC Validation: Withdraw a 10 µL aliquot of the reaction mixture, dilute it in 1 mL of Ethyl Acetate (EtOAc), and spot it on a silica gel TLC plate alongside a 1-phenylpiperazine standard. Elute using a Hexane:EtOAc (7:3) mobile phase. 7. Ninhydrin Interrogation: Dip the eluted plate in Ninhydrin stain and heat it.
-
Validation Logic: 1-phenylpiperazine (secondary amine) will stain a vibrant pink/purple (
~0.15). The target product, methyl 2-(4-phenylpiperazin-1-yl)acetate (tertiary amine), is UV-active but will not stain with Ninhydrin ( ~0.45). The complete disappearance of the pink spot guarantees 100% conversion.
Phase 4: Work-up & Purification
-
Filtration: Filter the heterogeneous reaction mixture through a medium-porosity fritted funnel packed with a 1-inch pad of Celite to remove the inorganic salts (unreacted K₂CO₃ and KBr byproduct). Wash the filter cake with fresh acetonitrile (10 mL).
-
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Aqueous Extraction: Dissolve the crude oil in EtOAc (50 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL).
-
Causality: The mildly basic aqueous wash hydrolyzes any residual, unreacted methyl bromoacetate into water-soluble bromoacetic acid, permanently removing the electrophilic hazard from the final product.
-
-
Drying & Isolation: Wash the organic layer with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Flash Chromatography: Purify the residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure target compound as a pale yellow oil.
Analytical Characterization Data
Summarized expected analytical data for the verification of the synthesized product:
| Analytical Method | Target Observation | Structural Implication |
| TLC (Hexane:EtOAc 7:3) | Confirms conversion from secondary to tertiary amine. | |
| ¹H NMR (400 MHz, CDCl₃) | Singlet at | Validates the methylene bridge (-N-CH₂-CO-). |
| ¹H NMR (400 MHz, CDCl₃) | Singlet at | Validates the intact methyl ester moiety (-OCH₃). |
| ESI-MS (Positive Mode) | Confirms the exact mass of the target compound (MW: 234.29). |
References
-
Development of novel antituberculosis agents Palacký University Olomouc (upol.cz) URL: [Link] [1]
-
Small Molecule Antagonists of the Nuclear Androgen Receptor for the Treatment of Castration-Resistant Prostate Cancer ACS Medicinal Chemistry Letters (2016, 7, 785-790) URL:[Link] [2]
-
Cannabidiol-Based Prodrugs: Synthesis and Bioevaluation PubMed Central (PMC10636882) URL:[Link] [3]
Procedure for hydrolysis of methyl phenyl-piperazin-1-yl-acetate to acid
Application Note: Optimized Hydrolysis Protocols for Sterically Hindered
Executive Summary & Chemical Context
This guide details the procedure for hydrolyzing methyl phenyl(piperazin-1-yl)acetate (Structure 1 ) to its corresponding acid, phenyl(piperazin-1-yl)acetic acid (Structure 2 ).
This transformation represents a classic but deceptive challenge in organic synthesis. While ester hydrolysis is routine, this specific substrate presents three distinct challenges:
-
Zwitterionic Product: The product contains a basic secondary amine (piperazine, pKa ~9.8) and an acidic carboxyl group (pKa ~2.5). Upon hydrolysis, it exists primarily as a highly water-soluble zwitterion, making standard organic extraction (DCM/EtOAc wash) ineffective.
-
Steric Hindrance: The
-carbon is substituted with a bulky phenyl ring and a piperazine ring, retarding the rate of nucleophilic attack at the carbonyl. -
Racemization Risk: If the starting material is enantiopure, the benzylic
-proton is sufficiently acidic to allow racemization via an enolate intermediate under harsh basic conditions.
This note provides two validated protocols: Method A (Saponification) for isolating the free zwitterion, and Method B (Acid Hydrolysis) for isolating the stable dihydrochloride salt.
Mechanistic Insight & Strategy
The hydrolysis follows the
-
The Solubility Trap: The free acid (zwitterion) has high water solubility and low organic solubility (LogP < 0). Standard workups involving "add acid, extract with ether" will result in zero yield as the protonated ammonium species remains in the aqueous phase.
-
The Solution: We must either isolate the product at its Isoelectric Point (pI) where solubility is lowest, or isolate it as a salt (dihydrochloride).
Reaction Scheme
Figure 1: Divergent pathways for product isolation based on pH control.
Experimental Protocols
Method A: Lithium Hydroxide Saponification (For Free Zwitterion)
Recommended for: Applications requiring the free amine or subsequent coupling reactions.
Reagents:
-
Substrate: Methyl phenyl(piperazin-1-yl)acetate (1.0 eq)
-
LiOH
H O (2.5 eq) -
Solvent: THF / Water (3:1 ratio)
-
1N HCl (for pH adjustment)[1]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ester (10 mmol) in THF (30 mL).
-
Reagent Addition: Dissolve LiOH
H O (25 mmol) in Water (10 mL) and add this solution dropwise to the THF mixture.-
Note: The biphasic mixture ensures the lipophilic ester meets the hydrophilic hydroxide.
-
-
Reaction: Stir vigorously at Room Temperature for 4–6 hours.
-
QC Check: Monitor by TLC (10% MeOH in DCM). The ester spot (
) should disappear; the product will stay at the baseline.
-
-
Workup (The Critical Step):
-
Concentrate the reaction mixture under reduced pressure to remove THF. You will be left with an aqueous solution of the lithium carboxylate.
-
Cool the aqueous residue to 0°C in an ice bath.
-
Isoelectric Precipitation: Carefully add 1N HCl dropwise while monitoring pH with a meter.
-
Target pH: 6.0 – 6.5 .
-
At this pH, the zwitterion has net neutral charge and minimum solubility. A white precipitate should form.
-
-
Isolation: Filter the precipitate, wash with cold water (2 x 5 mL) and acetone (1 x 10 mL), and dry under vacuum.
Yield Expectation: 75–85% as a white powder.
Method B: Acid Hydrolysis (For Dihydrochloride Salt)
Recommended for: Long-term storage, stability, or if the zwitterion fails to precipitate in Method A.
Reagents:
-
Substrate: Methyl phenyl(piperazin-1-yl)acetate (1.0 eq)
-
6N Hydrochloric Acid (HCl)
Procedure:
-
Setup: Suspend the ester (10 mmol) in 6N HCl (20 mL).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–3 hours.
-
Observation: The starting material will initially be insoluble but will dissolve as it protonates and hydrolyzes.
-
-
Monitoring: LC-MS is preferred here, as TLC is difficult with the highly polar salt. Look for the mass of the acid [M+H]+.
-
Isolation:
-
Cool to room temperature.
-
Evaporation: Concentrate to dryness on a rotary evaporator. Use a high-vacuum pump to remove trace water/HCl.
-
Trituration: The residue will likely be a sticky gum. Add Et
O or Acetone (20 mL) and sonicate. The gum should solidify into a white/off-white solid.
-
-
Filtration: Filter the solid (Product
2HCl) and dry.
Yield Expectation: >90% quantitative conversion.
Data Summary & Troubleshooting
| Parameter | Method A (LiOH) | Method B (HCl) |
| Reaction Time | 4–6 Hours (RT) | 2–3 Hours (Reflux) |
| Product Form | Zwitterion (Free Acid) | Dihydrochloride Salt |
| Solubility | Water (High), Organic (Low) | Water (Very High) |
| Racemization Risk | Moderate (if heated) | Low (Acidic conditions safer for this substrate) |
| Main Challenge | Precipitating the zwitterion | Removing excess HCl/Water |
Troubleshooting the "No Precipitate" Scenario (Method A): If the product does not precipitate at pH 6.5 (common with piperazine derivatives due to high water solubility), do not attempt organic extraction. Instead:
-
Evaporate water to dryness.
-
Redissolve residue in minimum MeOH.
-
Load onto a Diaion HP-20 (hydrophobic resin) or Dowex 50W (cation exchange) column.
-
Elute inorganic salts with water, then elute the zwitterion with 5-10% aqueous ammonia or methanol.
Process Workflow Diagram
Figure 2: Decision tree and workflow for hydrolysis and isolation.
References
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ester hydrolysis conditions).
-
Specific Piperazine/Acetate Derivative Synthesis
-
Wiggins, J. M., et al. "Synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030, 2004.
-
Opioid Receptor Antagonists & Piperazine Derivatives. Patent WO2003029232A1. (Describes hydrolysis of similar phenyl-piperazine esters).
-
-
Isolation of Zwitterions
-
"Separ
-amino acids using a series of zwitterionic sulfobetaine exchangers." Journal of Chromatography A, 2011.
-
Sources
Application Note: Synthesis and Validation of Anticonvulsant Phenylacetamide Derivatives from Acetate Esters
Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The N-phenylacetamide scaffold is a privileged pharmacophore in neuropharmacology, forming the structural basis for several potent antiepileptic drugs (AEDs). These compounds exert their therapeutic effects primarily through the allosteric modulation of voltage-gated sodium channels, demonstrating high efficacy in preclinical models such as the maximal electroshock (MES) seizure test (1)[1].
Historically, the preparation of phenylacetamides relied on highly reactive, moisture-sensitive precursors like acid chlorides or the hydrolysis of benzyl cyanide (2)[2]. However, utilizing acetate esters (such as ethyl phenylacetate) as starting materials provides a highly stable, scalable, and safer alternative for library generation.
The Chemical Challenge: Because the alkoxide anion (ethoxide) is a significantly poorer leaving group compared to halides, esters are inherently less reactive toward primary amines (3)[3]. To overcome the high activation energy required for the breakdown of the tetrahedral intermediate, this protocol employs a base-catalyzed nucleophilic acyl substitution. By utilizing sodium methoxide, we enhance the nucleophilicity of the substituted aniline, driving the amidation forward with high fidelity (4)[4].
Synthetic Workflow Visualization
Synthetic workflow for the preparation of anticonvulsant phenylacetamides from acetate esters.
Self-Validating Experimental Protocol
This methodology details the synthesis of N-(3-trifluoromethylphenyl)-2-phenylacetamide , a derivative specifically chosen because meta-electron-withdrawing groups on the aniline ring have been shown to drastically increase anticonvulsant activity in MES seizure models (5)[5].
Step 1: Reagent Preparation & Initiation
-
Action: Charge a flame-dried 100 mL round-bottom flask with ethyl phenylacetate (10.0 mmol, 1.64 g) and anhydrous methanol (15 mL).
-
Causality: Flame-drying the glassware and strictly utilizing anhydrous solvents prevents the base-catalyzed saponification of the acetate ester into phenylacetic acid. Phenylacetic acid would immediately form an unreactive carboxylate salt, halting the amidation process.
Step 2: Nucleophilic Addition
-
Action: Add 3-(trifluoromethyl)aniline (12.0 mmol) to the solution, followed dropwise by sodium methoxide (2.0 mmol, 0.5 M solution in methanol).
-
Causality: The 1.2x stoichiometric excess of the amine pushes the equilibrium toward the product. The catalytic NaOMe deprotonates a fraction of the aniline, generating a highly reactive amide anion that readily attacks the ester carbonyl to form the tetrahedral intermediate.
Step 3: Thermal Activation
-
Action: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 18 hours under a continuous nitrogen atmosphere.
-
Causality: Because ethoxide is a poor leaving group, the collapse of the tetrahedral intermediate is the rate-limiting step. Extended thermal energy (reflux) is required to overcome this thermodynamic barrier and expel the ethanol byproduct.
Step 4: Self-Validating Workup
-
Action: Concentrate the reaction mixture in vacuo to remove the methanol solvent. Redissolve the resulting residue in ethyl acetate (30 mL). Wash the organic layer sequentially with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Causality & Validation: This workup is a self-validating purification system. The 1M HCl wash selectively protonates the excess, unreacted 3-(trifluoromethyl)aniline, forcing it into the aqueous layer. The subsequent NaHCO₃ wash neutralizes any residual acid. If the organic layer is isolated correctly, it will contain only the neutral phenylacetamide product, bypassing the immediate need for column chromatography.
Step 5: Isolation
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford pure white crystals.
Data Presentation: Structure-Activity Relationship (SAR)
The choice of the N-substituent dictates the binding affinity to neuronal voltage-sensitive sodium channels. The table below summarizes the pharmacological screening of various derivatives synthesized via this acetate ester amidation route, specifically highlighting their efficacy in the Maximal Electroshock (MES) model.
| Compound ID | N-Substituent (Aniline derived) | Yield (%) | MES Screen (ED₅₀, mg/kg, mice) | Neurotoxicity (Rotarod TD₅₀) |
| 1a | Phenyl | 78% | 45.2 | >100 |
| 1b | 3-Chlorophenyl | 65% | Inactive (>100) | >100 |
| 1c | 3-(Trifluoromethyl)phenyl | 82% | 18.3 (Highly Active) | 85.4 |
| 1d | Benzyl | 85% | 55.0 | >100 |
Data Interpretation: As observed in Compound 1c , the incorporation of a lipophilic, electron-withdrawing trifluoromethyl group at the meta-position significantly enhances the anticonvulsant profile compared to the unsubstituted (1a ) or chloro-substituted (1b ) analogs (5)[5].
Conclusion
The synthesis of anticonvulsant phenylacetamide derivatives directly from acetate esters provides a robust, scalable, and highly controlled pathway for drug discovery. By understanding the kinetic limitations of ester amidation and applying targeted base catalysis, researchers can efficiently generate libraries of N-aryl phenylacetamides. The self-validating acid/base workup ensures high purity, allowing for rapid downstream preclinical screening in epilepsy models.
References
- Benchchem.An In-depth Technical Guide to the Derivatives of N-ethyl-2-oxo-2-phenylacetamide: Synthesis, Biological Activity.
- Organic Syntheses.Phenylacetamide.
- Obniska, J., et al. (PMC).Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
- University of Texas at Austin.Functional Derivatives of Carboxylic Acids.
- Al-Ameed University (UOMUS).Functional Derivatives of Carboxylic Acids.
Sources
Application Note: Optimized N-Alkylation of Phenylpiperazine with Methyl Bromoacetate
Topic: Reagents for Nucleophilic Substitution of Methyl Bromoacetate with Phenylpiperazine Content Type: Application Note & Protocol Guide
Introduction & Scope
This guide details the protocol for synthesizing methyl 2-(4-phenylpiperazin-1-yl)acetate via the nucleophilic substitution (
The reaction relies on the nucleophilicity of the secondary amine in the piperazine ring attacking the electrophilic
Reaction Mechanism
The reaction proceeds through a classic bimolecular nucleophilic substitution (
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway of the N-alkylation reaction showing the
Reagent Selection Guide
The efficiency of this alkylation depends heavily on the solvent-base pairing. The following table summarizes the most effective reagent systems based on yield and impurity profiles.
Table 1: Reagent System Comparison
| Reagent Class | Recommended Reagent | Role | Pros | Cons |
| Solvent | Acetonitrile (MeCN) | Medium | Polar aprotic; excellent solubility for organic reactants; moderate boiling point ( | Moderately expensive; toxic. |
| Solvent | Acetone | Medium | Low boiling point ( | Can be too volatile for reactions requiring higher heat; lower solubility for inorganic bases. |
| Solvent | DMF | Medium | High polarity; accelerates | High boiling point ( |
| Base | Acid Scavenger | Mild inorganic base; easily removed by filtration; minimizes ester hydrolysis. | Low solubility in organic solvents (heterogeneous reaction); requires vigorous stirring. | |
| Base | DIPEA (Hünig's Base) | Acid Scavenger | Homogeneous; non-nucleophilic organic base; easy to handle. | Expensive; ammonium salts can complicate purification; harder to remove than inorganic salts. |
| Catalyst | KI (Potassium Iodide) | Rate Accelerator | Converts alkyl bromide to more reactive alkyl iodide in situ (Finkelstein). | Adds cost; requires filtration/wash to remove iodine traces. |
Expert Recommendation: For standard synthesis, use Acetone or Acetonitrile with
Detailed Experimental Protocol
Target Scale: 10 mmol Expected Yield: 85-95%
Materials
-
1-Phenylpiperazine: 1.62 g (10 mmol)
-
Methyl Bromoacetate: 1.68 g (11 mmol, 1.1 equiv)
-
Potassium Carbonate (
): 2.76 g (20 mmol, 2.0 equiv) – Must be anhydrous/finely ground. -
Solvent (Acetone or MeCN): 30 mL
-
Potassium Iodide (KI): 166 mg (1 mmol, 0.1 equiv) – Optional catalyst.
Step-by-Step Procedure
-
Preparation of Base Suspension:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend
(2.76 g) and KI (166 mg) in Acetone (20 mL). -
Why: Pre-dispersing the base ensures a large surface area for the heterogeneous reaction. KI initiates the Finkelstein exchange (R-Br
R-I), creating a more reactive electrophile.
-
-
Nucleophile Addition:
-
Add 1-Phenylpiperazine (1.62 g) to the stirring suspension. Stir for 5 minutes at room temperature.
-
Why: Ensures the amine is fully dissolved and homogenous before the electrophile is introduced.
-
-
Electrophile Addition (Critical Step):
-
Dissolve Methyl Bromoacetate (1.68 g) in the remaining 10 mL of Acetone.
-
Add this solution dropwise to the reaction mixture over 10–15 minutes.
-
Why: Methyl bromoacetate is a potent electrophile. Rapid addition can lead to local high concentrations, promoting bis-alkylation (quaternization of the other nitrogen, though less likely with phenylpiperazine) or exotherms.
-
-
Reaction Phase:
-
Fit the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux (
oil bath) for 4–6 hours . -
Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting amine spot should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove the inorganic salts (
, excess ). Wash the solid cake with fresh Acetone (2 x 10 mL). -
Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil or solid.
-
-
Purification:
-
Option A (Recrystallization): If solid, recrystallize from Ethanol/Water or Hexane/EtOAc.
-
Option B (Column Chromatography): If oil, purify via silica gel flash chromatography (Eluent: Hexane
20% EtOAc/Hexane).
-
Experimental Workflow Diagram (DOT)
Figure 2: Operational workflow for the synthesis of methyl 2-(4-phenylpiperazin-1-yl)acetate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction; Base clumping. | Ensure |
| Bis-Alkylation | Excess Methyl Bromoacetate; High Temp. | Strictly control stoichiometry (1.1 eq max); maintain dropwise addition; reduce temp to RT. |
| Ester Hydrolysis | Wet solvent; Presence of water.[1][2][3] | Use anhydrous Acetone/MeCN; ensure |
| Dark Coloration | Oxidation of amine or iodine liberation. | Conduct reaction under Nitrogen/Argon atmosphere; wash crude with |
Safety Considerations (HSE)
-
Methyl Bromoacetate: This compound is a severe lachrymator (causes tearing) and is highly toxic.[4][5]
-
Handling: ALWAYS handle in a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill: Neutralize spills immediately with aqueous ammonia or dilute NaOH to hydrolyze the ester/bromide.
-
-
Phenylpiperazine: Irritant and harmful if swallowed.[5][6] Avoid skin contact.[5][6][7]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60984, Methyl bromoacetate.[8] Retrieved from [Link]
-
Yilmaz, F., & Menteşe, M. (2016). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 61(11-12), 941-949. (Describes similar N-alkylation of phenylpiperazine with ethyl bromoacetate in acetone). Retrieved from [Link]
-
Obniska, J., et al. (2015).Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research. (Details
/Acetone/KI conditions for piperazine alkylation). Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 3. Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl bromoacetate - Hazardous Agents | Haz-Map [haz-map.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Methyl bromoacetate(96-32-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
Scalable Synthesis Methods for Methyl Phenyl-Piperazin-1-yl-Acetate: A Comprehensive Protocol Guide
Introduction & Mechanistic Rationale
Methyl 2-phenyl-2-(piperazin-1-yl)acetate (CAS 864932-46-7)[1][2] is a highly versatile bifunctional building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs). Its structural motif—a piperazine ring coupled to a benzylic ester—is a critical component in the development of advanced therapeutics, including MTA-cooperative PRMT5 inhibitors (such as TNG462)[3] and spiro bicyclic inhibitors targeting the Menin-MLL interaction in acute leukemias[4].
The primary synthetic challenge for this molecule lies in the regioselective alkylation of the piperazine core. Because piperazine possesses two secondary amines of equal nucleophilicity, direct reaction with an electrophile like methyl
Retrosynthetic Analysis & Route Selection
The core bond disconnection relies on a bimolecular nucleophilic substitution (SN2) between an amine and a benzylic bromide[3][6]. We evaluate two primary pathways:
-
Route A (Direct Alkylation): Utilizes unprotected piperazine. To minimize bis-alkylation, a massive stoichiometric excess of piperazine (5–10 equivalents) is required. This route suffers from poor atom economy, difficult aqueous workups, and mandatory silica gel chromatography to remove the persistent bis-alkylated impurity.
-
Route B (Protected Synthesis - The Scalable Standard): Employs 1-Boc-piperazine as the nucleophile. The tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates one nitrogen, ensuring 100% regioselectivity[3]. By telescoping the subsequent deprotection step using anhydrous HCl in ethyl acetate (EtOAc), the final product precipitates directly as a highly pure dihydrochloride salt, entirely eliminating the need for chromatographic purification.
Figure 1: Retrosynthetic comparison demonstrating the superiority of the Boc-protected route.
Quantitative Data: Yields, Purity, and Scalability Metrics
The following table summarizes the performance metrics of the evaluated synthetic routes based on standard 100-gram scale-up operations. Route B (with HCl/EtOAc deprotection) is the definitive choice for process chemistry.
| Parameter | Route A (Direct Alkylation) | Route B (Boc + TFA Deprotection) | Route B (Boc + HCl/EtOAc Deprotection) |
| Overall Yield | 45 – 55% | 75 – 82% | 85 – 92% |
| Purity (HPLC) | < 85% (Bis-alkylation) | > 95% | > 99.5% (Salt precipitation) |
| Scalability | Poor (Chromatography req.) | Moderate (Aqueous basic workup) | Excellent (Telescoped, filterable) |
| Atom Economy | Low (Wasted Piperazine) | High | High |
Step-by-Step Experimental Protocol (Route B)
Phase 1: SN2 Displacement (Synthesis of the Protected Intermediate)
Causality Note: Potassium carbonate (K₂CO₃) is selected as a heterogeneous base over organic bases like triethylamine (TEA)[3]. K₂CO₃ efficiently scavenges the HBr byproduct without forming organic-soluble salts that complicate the downstream workup[4]. Acetonitrile (ACN) is used as the solvent because its polarity accelerates the SN2 transition state while allowing easy filtration of inorganic salts.
-
Setup: To a clean, dry 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-bromo-2-phenylacetate (100.0 g, 436 mmol, 1.0 eq)[7] and anhydrous acetonitrile (1000 mL, 10 vol).
-
Reagent Addition: Add 1-Boc-piperazine (85.3 g, 458 mmol, 1.05 eq) followed by oven-dried K₂CO₃ (120.5 g, 872 mmol, 2.0 eq)[4].
-
Reaction: Heat the suspension to 60 °C and stir vigorously for 8 hours.
-
In-Process Control (IPC): Monitor the reaction via HPLC (UV at 210 nm). The reaction is self-validating when the starting bromide peak completely disappears.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove K₂CO₃ and KBr salts. Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Partitioning: Dissolve the crude oil in EtOAc (800 mL) and wash with distilled water (2 × 300 mL) and brine (300 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to approximately 400 mL. This solution is used directly in Phase 2.
Phase 2: Telescoped Deprotection and Salt Formation
Causality Note: Utilizing anhydrous HCl in EtOAc instead of Trifluoroacetic acid (TFA) provides a dual benefit. First, it drives the deprotection to completion via the irreversible evolution of isobutylene and CO₂ gases. Second, the resulting dihydrochloride salt is highly crystalline and insoluble in EtOAc, allowing the product to self-purify by precipitating out of the reaction matrix, leaving any unreacted starting materials or neutral impurities in the supernatant.
-
Setup: Transfer the 400 mL EtOAc solution of the protected intermediate to a 1 L reactor equipped with a mechanical stirrer and a gas bubbler.
-
Acid Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add a solution of 4M HCl in EtOAc (436 mL, 1.74 mol, 4.0 eq) dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Validation: The reaction is self-validating through visual cues: vigorous gas evolution will occur initially, followed by the gradual precipitation of a dense, white solid (the dihydrochloride salt).
-
Isolation: Filter the white precipitate through a sintered glass funnel. Wash the filter cake with cold, anhydrous EtOAc (2 × 100 mL) to remove any residual color or organic impurities.
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to constant weight.
Figure 2: Step-by-step process flow for the scalable synthesis and isolation of the target compound.
Analytical Validation & Troubleshooting
Spectral Signatures
-
¹H NMR (400 MHz, D₂O): The critical diagnostic peak is the benzylic methine proton (CH). In the starting bromide, this peak appears far downfield at ~
5.3 ppm. Upon successful substitution and salt formation, this peak shifts upfield to approximately 4.5 ppm. The methyl ester appears as a sharp singlet at 3.7 ppm, and the piperazine protons appear as a complex multiplet between 3.2 – 3.6 ppm.
Common Failure Modes & Causality
-
Issue: Incomplete SN2 conversion (Phase 1).
-
Cause: The use of wet K₂CO₃ or degraded methyl
-bromophenylacetate (which slowly hydrolyzes to the corresponding acid upon exposure to atmospheric moisture). -
Solution: Always use oven-dried K₂CO₃ and verify the purity of the starting bromide via TLC or NMR prior to use.
-
-
Issue: Product precipitates as a sticky, gummy solid rather than a filterable powder (Phase 2).
-
Cause: Residual water in the EtOAc solution prior to HCl addition, causing the highly polar dihydrochloride salt to partially dissolve and oil out.
-
Solution: Ensure strict anhydrous conditions during Phase 2. If oiling occurs, heat the suspension slightly to redissolve the gum, add a small amount of anhydrous ethanol, and allow it to cool slowly under vigorous mechanical stirring to induce proper crystallization.
-
References
-
Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Journal of Medicinal Chemistry (ACS). URL:[Link][3]
-
Spiro bicyclic inhibitors of menin-mll interaction. European Patent Office. Patent No. EP3512857B1. URL:[4]
-
A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. Acta Crystallographica Section C: Structural Chemistry. URL:[Link][6]
-
EPA CompTox Chemicals Dashboard: Methyl Phenyl-Piperazin-1-yl-Acetate (CAS 864932-46-7). U.S. Environmental Protection Agency. URL:[Link][1]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. METHYL PHENYL-PIPERAZIN-1-YL-ACETATE [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP3512857B1 - Spiro bicyclic inhibitors of menin-mll interaction - Google Patents [patents.google.com]
- 5. abcheminc.com [abcheminc.com]
- 6. A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bromo-benzimidazole| Ambeed [ambeed.com]
Application Note: Microwave-Assisted Synthesis of N-Substituted Piperazine Esters
Executive Summary
The piperazine scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, frequently serving as a critical linker or solubility-enhancing moiety. However, the conventional synthesis of N-substituted piperazine esters—often achieved via N-alkylation or N-arylation—is historically plagued by prolonged reaction times, poor regioselectivity (over-alkylation), and thermal degradation of the ester appendage.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution to these bottlenecks. By transitioning from traditional convective heating to microwave dielectric heating, chemists can reduce reaction times from several hours to mere minutes while simultaneously suppressing the formation of symmetrically disubstituted by-products[1]. This application note provides a comprehensive, self-validating protocol for the microwave-assisted synthesis of N-substituted piperazine esters, detailing the mechanistic causality behind experimental design and offering a robust framework for reproducible yields.
Mechanistic & Thermodynamic Rationale
Dielectric Heating vs. Convective Heating
Under conventional reflux, thermal energy is transferred via conduction and convection, creating temperature gradients where the vessel walls are significantly hotter than the bulk solvent. This localized overheating often leads to the thermal decomposition of sensitive ester groups.
Conversely, MAOS relies on dielectric heating . Microwave energy (typically 2.45 GHz) directly couples with the molecular dipoles of the solvent and the ionic species in the reaction mixture. As these dipoles rapidly align and realign with the oscillating electromagnetic field, internal friction generates instantaneous, volumetric "in-core" heating. This allows the reaction mixture to uniformly reach superheated temperatures, drastically accelerating the reaction kinetics governed by the Arrhenius equation[2].
Caption: Mechanistic pathway of microwave dielectric heating accelerating N-alkylation.
Causality in Reagent and Solvent Selection
-
Substrate Selection (Mono-protection): Unprotected piperazine possesses two secondary amines with nearly identical
values, making mono-alkylation statistically challenging. Utilizing a mono-protected piperazine ester (e.g., ethyl 1-piperazinecarboxylate) intrinsically blocks one nitrogen, ensuring absolute regioselectivity and preventing the formation of disubstituted oligomers[1]. -
Solvent Selection (High Loss Tangent): Solvents are chosen based on their ability to absorb microwave energy, quantified by their loss tangent (
). Ethanol ( ) or DMF ( ) are highly efficient microwave absorbers, allowing the system to reach target temperatures (e.g., 110°C–150°C) within seconds[3]. -
Base Selection: Anhydrous potassium carbonate (
) is utilized as a heterogeneous acid scavenger. Unlike strong aqueous bases (e.g., ), effectively neutralizes the generated hydrohalic acid without risking the saponification (hydrolysis) of the piperazine ester moiety.
Experimental Workflow & Self-Validating Protocol
The following protocol details the synthesis of an N-aryl/alkyl piperazine ester using a sealed-vessel microwave reactor. Every step is designed as a self-validating system to ensure analytical integrity before proceeding.
Caption: Standardized workflow for the microwave-assisted synthesis of N-substituted piperazine esters.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To a heavy-walled 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add ethyl 1-piperazinecarboxylate (1.0 mmol, 1.0 equiv).
-
Add the corresponding alkyl or aryl halide (1.1 mmol, 1.1 equiv). Causality: A slight excess of the electrophile ensures complete consumption of the piperazine starting material, simplifying downstream purification.
-
Add finely powdered, anhydrous
(2.0 mmol, 2.0 equiv).
Step 2: Solvent Addition & Sealing
-
Suspend the mixture in 3.0 mL of absolute ethanol.
-
Seal the vial with a Teflon-lined silicone septum cap. Causality: The sealed environment allows the ethanol to be safely superheated above its atmospheric boiling point (78°C), generating autogenous pressure that further drives the reaction kinetics.
Step 3: Microwave Irradiation
-
Place the vial in a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Program the reactor: Temperature: 110°C; Power: 150 W (Dynamic power modulation); Hold Time: 10 to 15 minutes; Cooling: Compressed air cooling to 40°C post-reaction[3].
Step 4: Self-Validation (In-Process Quality Control)
-
Once cooled, carefully uncap the vial and withdraw a 5
aliquot. Dilute in 1 mL of methanol. -
TLC Check: Spot against the starting materials on silica gel (Eluent: EtOAc/Hexane 1:1). Validation: The disappearance of the electrophile spot and the emergence of a new, lower-Rf UV-active spot confirms conversion.
-
LC-MS Check: Inject the diluted sample to confirm the presence of the desired
molecular ion peak. If starting material remains >5%, re-seal and irradiate for an additional 5 minutes.
Step 5: Workup and Isolation
-
Filter the reaction mixture through a short pad of Celite to remove the inorganic salts (
and unreacted ). -
Evaporate the ethanol under reduced pressure.
-
Resuspend the crude oil in ice-cold water (10 mL) to induce precipitation. Filter the resulting solid and recrystallize from a minimal amount of ethyl acetate/petroleum ether to yield the pure N-substituted piperazine ester.
Data Presentation: Conventional vs. Microwave Synthesis
The empirical data below highlights the dramatic efficiency gains achieved by transitioning from conventional thermal reflux to microwave-assisted protocols.
| Target Compound | Heating Modality | Conditions | Reaction Time | Isolated Yield | Purity (LC-MS) |
| Ethyl 4-(benzyl)piperazine-1-carboxylate | Conventional Reflux | EtOH, 78°C | 8.0 hours | 68% | ~90% (Byproducts) |
| Ethyl 4-(benzyl)piperazine-1-carboxylate | Microwave (MAOS) | EtOH, 110°C, 150W | 10 minutes | 94% | >98% |
| Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Conventional Reflux | DMF, 120°C | 12.0 hours | 52% | ~85% |
| Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Microwave (MAOS) | DMF, 150°C, 200W | 15 minutes | 89% | >95% |
Data synthesis reflects standard optimization benchmarks where MAOS eliminates prolonged thermal exposure, thereby preventing ester hydrolysis and improving overall mass recovery.
Analytical Validation Markers (NMR)
To ensure the structural integrity of the final product, post-isolation Nuclear Magnetic Resonance (NMR) spectroscopy must be utilized as the ultimate self-validating checkpoint:
-
H NMR (400 MHz,
): Look for the disappearance of the broad singlet (typically around 2.0–2.5 ppm in the unprotected precursor). Confirm the retention of the ester moiety; for an ethyl ester, a distinct quartet at ~4.1 ppm ( ) and a triplet at ~1.2 ppm ( ) must be present and integrate correctly against the 8 piperazine ring protons ( 2.4–3.5 ppm). -
C NMR (100 MHz,
): The carbonyl carbon of the ester must appear sharply at ~155.0 ppm, confirming that the ester linkage survived the alkaline microwave conditions.
References
1.[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . mdpi.com. Available at: 2.[3] Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities . nih.gov. Available at: 3.[2] Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods . nih.gov. Available at:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing bis-alkylation side reactions in piperazine ester synthesis
Ticket #: 4492-B Topic: Preventing Bis-Alkylation in Piperazine Ester Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Ticket Overview
User Issue: "I am reacting piperazine with ethyl bromoacetate to create a mono-ester derivative. My LC-MS consistently shows a 30-40% impurity of the bis-alkylated product (dialkyl piperazine), even when adding the alkyl halide slowly. How do I stop the reaction at the mono-substituted stage?"
Root Cause Analysis: The challenge lies in the statistical nucleophilicity of the piperazine ring.
-
Symmetry: Piperazine possesses two equivalent secondary amine sites (
symmetry). -
Kinetics: Upon mono-alkylation, the resulting product is a tertiary amine. While sterically bulkier, the electronic impact of the alkyl group (inductive donation) often maintains or only slightly reduces the nucleophilicity of the remaining secondary amine.
-
The "Runaway" Effect: If the local concentration of the alkylating agent is high, the mono-alkylated product—often more soluble in organic solvents than the starting piperazine—competes effectively for the remaining electrophile, leading to the bis-impurity (P-P').
Module 1: The "Gold Standard" (Protecting Group Strategy)
Recommended for: High-value APIs, strict purity requirements (>98%), and GMP workflows.
The only way to guarantee 100% selectivity is to chemically block one of the nitrogen sites. The N-Boc (tert-butoxycarbonyl) group is the industry standard due to its stability in basic alkylation conditions and facile removal.
The Workflow
-
Protection: Synthesize or purchase N-Boc-piperazine.
-
Alkylation: React N-Boc-piperazine with your halo-ester (e.g., ethyl bromoacetate).
-
Deprotection: Remove the Boc group with acid (TFA or HCl/Dioxane).
Why this works
The Boc group creates massive steric hindrance and removes the electron density from N1 via resonance (carbamate), rendering it non-nucleophilic. The alkylating agent has only one target: N4.
Figure 1: The Protected Pathway ensures the alkylating agent can only react with the specific open nitrogen site.
Protocol A: Mono-Alkylation via N-Boc Intermediate
-
Step 1 (Alkylation): Dissolve N-Boc-piperazine (1.0 equiv) in Acetonitrile or DMF. Add
(2.0 equiv) as a base scavenger. -
Step 2: Cool to 0°C. Add Ethyl Bromoacetate (1.05 equiv) dropwise.
-
Step 3: Stir at RT for 4-6 hours. Monitor by TLC/LC-MS.
-
Step 4 (Deprotection): Dissolve the intermediate in DCM. Add TFA (10-20 equiv) or 4M HCl in Dioxane. Stir 1-2 hours.
-
Result: Exclusive formation of the mono-ester salt.
Module 2: Process Chemistry Optimization (Direct Alkylation)
Recommended for: Early-stage discovery, cost-sensitive routes, or when protecting groups are deemed "atom inefficient."
If you cannot use Boc groups, you must rely on Statistical Amplification . By flooding the reaction with excess piperazine, you statistically ensure that an incoming alkyl halide molecule is far more likely to hit a "virgin" piperazine molecule than a mono-alkylated one.
The "Flood" Strategy
-
Stoichiometry: Use 5 to 10 equivalents of Piperazine per 1 equivalent of Alkyl Halide.
-
Concentration: High dilution favors mono-alkylation.
-
Addition Rate: Slow addition of the electrophile prevents local "hotspots" where bis-alkylation occurs.
Data Table: Stoichiometry vs. Bis-Impurity
Approximate values based on kinetic modeling of diamine alkylations.
| Piperazine Equivalents | Alkyl Halide Equivalents | Expected Mono-Product % | Expected Bis-Impurity % |
| 1.0 | 1.0 | ~50% | ~25-30% |
| 2.0 | 1.0 | ~75% | ~10-15% |
| 5.0 | 1.0 | >90% | <5% |
| 10.0 | 1.0 | >95% | <1% |
Protocol B: The "Flood" Method
-
Setup: Dissolve Piperazine (50 mmol, 5.0 equiv ) in DCM or Toluene (100 mL).
-
Addition: Dissolve Ethyl Bromoacetate (10 mmol, 1.0 equiv ) in DCM (20 mL).
-
Process: Add the halide solution to the piperazine solution dropwise over 60 minutes at 0°C.
-
Critical: Do NOT add piperazine to the halide. The halide must always be the limiting reagent in the flask.
-
-
Workup (The Trick):
-
The reaction mixture contains Product (Mono), Impurity (Bis), and massive Excess Piperazine.
-
Wash the organic layer with water. Piperazine is highly water-soluble; the mono-ester (if lipophilic enough) will stay in the organic layer.
-
Note: If your product is water-soluble, you must use distillation (piperazine sublimes/boils ~146°C) or column chromatography to separate.
-
Module 3: The "Proton Protection" (Insider Technique)
Recommended for: Scenarios where excess reagents are difficult to remove.
This method utilizes pH control to statistically "protect" one nitrogen with a proton (
The Concept:
Piperazine has two
-
Reference: This approach is frequently cited in process patents for high-selectivity mono-functionalization without chromatography [1].
Protocol C: Monohydrochloride Route
-
Preparation: Mix Piperazine (1 eq) and Piperazine
2HCl (1 eq) in Methanol/Ethanol. This equilibrates to form Piperazine HCl in situ. -
Reaction: Add the alkyl halide (0.8 eq relative to total piperazine species).
-
Mechanism: The proton shuttles between nitrogens. Once one nitrogen reacts with the alkyl group, the basicity changes, but the statistical bias remains against double reaction because the remaining protons will buffer the system.
Troubleshooting FAQs
Q: My mono-ester product is water-soluble, so I can't wash away the excess piperazine (Method 2). What now? A: If you cannot use aqueous extraction, you must switch to Method 1 (Boc Protection) or use Ion Exchange Chromatography . Strong Cation Exchange (SCX) columns can sometimes separate mono-amines from di-amines based on their different affinities and pKa profiles.
Q: Does the solvent matter? A: Yes.
-
Polar Aprotic (DMF, DMSO): Increases nucleophilicity of the amine but also stabilizes the transition state for the second alkylation. Often leads to higher bis-alkylation rates.
-
Protic (Ethanol, Methanol): Solvates the amine lone pairs via hydrogen bonding, slightly taming reactivity. This is often preferred for selectivity [2].[1]
-
Non-polar (DCM, Toluene): Best for the "Flood Method" (Method 2) because free piperazine can be precipitated out or washed away easily.
Q: Can I use reductive amination instead?
A: Only if you change your electrophile. If you react piperazine with an aldehyde-ester (e.g., Ethyl Glyoxylate) and
Visualizing the Competition
The following diagram illustrates why the "Flood Method" works by manipulating reaction probabilities.
Figure 2: Kinetic competition. Increasing the concentration of Free Piperazine shifts the probability toward the Mono-Ester pathway.
References
-
Pazdera, P., et al. (2011).[2] Method for N-monosubstitution on piperazine. Patent CZ 2011/0847.[2]
- Jacobsen, E. N., et al. (2000). Advanced Organic Chemistry: Reactions and Synthesis. Springer.
-
BenchChem. (2025).[1] Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
-
Anan, H., et al. (2008). Piperazine sulfonamides as potent inhibitors of chemokine receptor 2. Bioorganic & Medicinal Chemistry Letters. (Demonstrates N-Boc usage for selectivity).
Sources
Technical Support Center: Purification of Methyl Phenyl-piperazin-1-yl-acetate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting advice and standardized protocols for the purification of methyl phenyl-piperazin-1-yl-acetate from typical reaction mixtures. It is designed for researchers, chemists, and drug development professionals seeking to overcome common challenges and optimize their purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the purification of methyl phenyl-piperazin-1-yl-acetate and related N-aryl piperazine derivatives.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Typically, the crude product from the synthesis of methyl phenyl-piperazin-1-yl-acetate (via N-alkylation of N-phenylpiperazine with a methyl haloacetate) will contain a predictable set of impurities. Identifying these is the first step toward a rational purification strategy. The most common species are:
-
Unreacted Starting Materials: N-phenylpiperazine and the methyl haloacetate reagent.
-
Hydrolysis Byproduct: Phenyl-piperazin-1-yl-acetic acid, formed if moisture is present during the reaction or work-up, leading to ester hydrolysis.
-
Solvent Residues: Residual solvents from the reaction (e.g., DMF, Acetonitrile) or extraction (e.g., Ethyl Acetate, Dichloromethane).[1]
-
Degradation Products: Improper storage or excessive heat can lead to the formation of various degradation byproducts.[2]
Q2: Which purification technique is generally most effective for this compound?
A2: The optimal method depends on the scale of your synthesis and the required final purity.[2]
-
For Small-Scale (<5 g) & High Purity: Flash column chromatography is the preferred method. It offers high resolution for separating structurally similar impurities.[2] However, the basic nature of the piperazine moiety requires special consideration to avoid peak tailing.
-
For Large-Scale (>5 g) & Moderate-to-High Purity: Recrystallization is often the most efficient and economical choice. If the crude product is a solid and a suitable solvent can be found, this method can yield highly pure material with a simple setup.
-
Initial Cleanup (All Scales): A liquid-liquid extraction based on the compound's acid-base properties is a crucial first step to remove non-basic impurities and unreacted starting materials.
Q3: My purified product is an oil and won't crystallize. What are my options?
A3: This is a common issue, as N-substituted piperazine derivatives can be low-melting solids or oils.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-solvent (a solvent in which your product is insoluble, like hexanes or pentane). This can wash away more soluble impurities and induce crystallization.[1]
-
Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, methanol) and slowly add a poor solvent (anti-solvent, e.g., hexanes) until turbidity persists. Allow the mixture to stand, which may promote crystal growth.
-
Convert to a Salt: The basic piperazine nitrogen allows for easy salt formation. Reacting the oily free-base with an acid (e.g., HCl in ether, or acetic acid in acetone) can produce a stable, crystalline salt which is often much easier to handle and purify by recrystallization.[3]
-
Re-purify by Chromatography: If the oil persists, it likely contains impurities that are inhibiting crystallization. A second pass through a chromatography column may be necessary.
Q4: I'm seeing significant peak tailing during HPLC analysis and column chromatography. How can I fix this?
A4: Peak tailing is a classic problem for basic compounds like piperazines on standard silica-based stationary phases.[2] It occurs due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.
-
For Column Chromatography: Add a small amount of a competing base to your mobile phase. A common practice is to add 0.1-1% triethylamine (TEA) to the eluent (e.g., ethyl acetate/hexane mixture). The TEA will mask the active silanol sites, leading to more symmetrical peaks.[2]
-
For Reverse-Phase HPLC: Use a mobile phase additive. Incorporating 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the piperazine, ensuring it is in a single ionic form and improving peak shape.[2] Operating at a low pH (2-3) is also effective.[2]
Q5: How can I definitively confirm the purity of my final product?
A5: Relying on a single analytical technique is insufficient. A combination of methods is required to establish purity with confidence.[4]
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can quantify the presence of impurities.[4][5]
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy is essential to confirm the chemical structure and can reveal the presence of residual solvents or structurally similar impurities.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.
Section 2: Troubleshooting Guides
This section provides a problem-cause-solution framework for specific issues encountered during purification.
Problem: Low Yield After Aqueous Work-up/Extraction
| Possible Cause | Underlying Logic | Recommended Solution |
| Incorrect pH of Aqueous Layer | Your product is basic. If the aqueous layer is not sufficiently basic (pH > 10) during extraction with an organic solvent, a significant portion will remain in the aqueous layer as a protonated salt. | During the final extraction of your product into the organic phase, ensure the aqueous layer is strongly basic. Test with pH paper or a meter. Add NaOH or K₂CO₃ solution as needed.[6] |
| Emulsion Formation | The presence of polar functionalities and salts can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping product at the interface. | Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product has High Water Solubility | Although substituted, the piperazine moiety can impart some water solubility, especially if the aqueous phase is not saturated with salt. | Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL). After the primary extractions, "back-extract" the combined aqueous layers with a fresh portion of solvent to recover any dissolved product. |
Problem: Ineffective Column Chromatography
| Possible Cause | Underlying Logic | Recommended Solution |
| Compound Streaking / Tailing | Strong, non-ideal interactions between the basic product and acidic silica gel. | 1. Neutralize the Silica: Pre-treat the silica gel slurry with 0.5-1% triethylamine (TEA) or add it directly to your mobile phase.[1][2] 2. Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel and often performs better for basic compounds.[6] |
| Poor Separation of Spots | The chosen eluent system does not have the correct polarity to differentiate between your product and impurities. | Optimize with TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound, with good separation from all impurities.[1] Start with non-polar systems (Hexane/Ethyl Acetate) and gradually increase polarity (e.g., by adding Methanol to Dichloromethane). |
| Low Mass Recovery | The compound may be irreversibly adsorbed onto the stationary phase, or it is too polar to elute with the chosen solvent system. | 1. Check TLC: Ensure your compound moves off the baseline in your chosen TLC system. 2. Flush the Column: If the product is not eluting, try flushing the column with a much stronger solvent system (e.g., 5-10% Methanol in DCM with 1% TEA). 3. Passivate the Column: Pre-treating the column with a passivating agent might help prevent irreversible adsorption.[1] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.[2] | Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel weight (e.g., 1-5 g of crude on a 100 g column). |
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed to remove acidic and neutral impurities from the basic product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (2 x 10 mL per gram of crude). The basic product will move into the aqueous layer as the hydrochloride salt. Neutral impurities and excess haloacetate will remain in the organic layer.
-
Separate Layers: Combine the acidic aqueous layers. Discard the organic layer (or save for analysis of byproducts).
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the product, converting it back to the free base.
-
Product Extraction: Extract the basic aqueous layer with fresh organic solvent (e.g., DCM or EtOAc, 3 x 10 mL per gram of crude).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.[6]
SOP 2: Flash Column Chromatography (Base-Modified)
This protocol is optimized for purifying basic compounds like methyl phenyl-piperazin-1-yl-acetate.
-
Solvent System Selection: Using TLC, identify an eluent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3. Prepare this eluent and add 0.5% v/v triethylamine (TEA).
-
Column Packing: Pack a glass column with silica gel using the TEA-modified mobile phase. Ensure the column is packed evenly without air bubbles.[1]
-
Sample Loading: Dissolve the crude product from SOP 1 in a minimal amount of the mobile phase (or DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.[1]
-
Elution: Elute the column with the TEA-modified mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent (and TEA) under reduced pressure.
-
Drying: Dry the purified product under high vacuum to remove any final traces of solvent.[1]
Section 4: Data & Visualization
Data Presentation
Table 1: Common Impurities & Identification
| Impurity | Typical Analytical Signature |
|---|---|
| N-phenylpiperazine (Starting Material) | Distinct spot on TLC (check Rf of starting material). Unique signals in ¹H NMR. |
| Methyl Bromoacetate (Starting Material) | Volatile; may be seen in ¹H NMR of crude product (~3.8 ppm singlet). |
| Phenyl-piperazin-1-yl-acetic acid (Hydrolysis product) | More polar than the product (lower Rf on TLC). Will extract into basic aqueous wash (e.g., NaHCO₃ solution). LC-MS will show corresponding M-13 peak (loss of methyl group). |
Visualizations
Below are diagrams illustrating key decision-making processes and workflows for purification.
Caption: Workflow for troubleshooting column chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
-
Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
-
IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
-
ACS Publications. (2021, May 12). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
RSC Publishing. (2010, January 15). Analytical Methods. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024, December 27). [Link]
Sources
Technical Support Center: Phenylpiperazine N-Alkylation Optimization
Topic: Optimizing solvent selection for phenylpiperazine N-alkylation Content type: Technical Support Center Guide
Executive Summary: The Solvent-Kinetic-Workup Triangle
For researchers working with 1-phenylpiperazine (and its derivatives), N-alkylation is a foundational transformation. However, the choice of solvent is often the single biggest determinant of success, dictating not just the reaction rate (
This guide moves beyond "standard recipes" to explain the mechanistic impact of solvent choice on the
-
Kinetic Maximization: For unreactive electrophiles (Polar Aprotic).
-
Process Efficiency: For ease of workup and scale (Biphasic/PTC).
-
Green Compliance: For sustainability mandates (Alcohols/Carbonates).
Solvent Selection Matrix
Use this matrix to select the optimal solvent system based on your specific constraints.
| Solvent System | Classification | Dielectric Const. ( | Relative Rate ( | Primary Advantage | Major Drawback |
| DMF / DMSO | Polar Aprotic | 36.7 / 46.7 | High (100) | Dissolves inorganic bases; stabilizes ionic TS; rapid conversion. | Work-up: High BP; water miscibility leads to emulsions; difficult to remove traces. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | High (85) | "Goldilocks" solvent: Good rate, easy removal (BP 82°C). | Solubility: Poor solubility for inorganic bases ( |
| Toluene + PTC | Non-Polar + Catalyst | 2.4 | Medium (40-60) | Scalability: Excellent phase separation; product stays in organic, salts in aqueous. | Kinetics: Slower; requires optimization of catalyst (TBAB/TEBA) and stirring rate. |
| Ethanol / 2-PrOH | Polar Protic | 24.5 / 17.9 | Low (10-20) | Green: Low toxicity; cheap. | Nucleophilicity: H-bonding solvates the amine lone pair, retarding the reaction rate significantly. |
Decision Logic: Visualizing the Selection Process
Caption: Decision tree for selecting the optimal solvent based on scale, electrophile reactivity, and environmental constraints.
Standard Operating Procedures (SOPs)
Protocol A: The "Kinetic" Method (Acetonitrile/DMF)
Best for: Small scale (<5g), unreactive alkyl chlorides, or library synthesis.
Rationale: Polar aprotic solvents dissociate the ion pairs of the base (e.g.,
-
Dissolution: Dissolve 1-phenylpiperazine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Note: If using DMF, concentration can be higher (0.5 M).
-
-
Base Addition: Add Cesium Carbonate (
) (1.5 equiv).-
Why Cesium? The larger
cation is "softer" and more soluble in organic solvents than , significantly boosting reaction rates in MeCN [1].
-
-
Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise at RT.
-
Reaction: Heat to 60°C (MeCN) or 80°C (DMF) for 4–12 hours. Monitor by LCMS.[1][2][3][4]
-
Work-up (Critical):
Protocol B: The "Process" Method (Phase Transfer Catalysis)
Best for: Scale-up (>10g), reactive halides, and easy isolation.
Rationale: The reaction occurs at the interface of the organic/aqueous phase.[5] The quaternary ammonium catalyst shuttles the phenoxide/carbonate anion into the organic phase.
-
Biphasic Setup: Dissolve 1-phenylpiperazine (1.0 equiv) and Alkyl Bromide (1.1 equiv) in Toluene (3 volumes).
-
Aqueous Base: Prepare a 50% w/w solution of NaOH or KOH (2.0 equiv). Add to the toluene mixture.[3]
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%).
-
Agitation: Stir vigorously (>800 RPM). The rate of reaction is mass-transfer limited; poor stirring = no reaction [2].
-
Work-up: Stop stirring. Layers separate instantly. Wash organic layer with water and brine.[3] Evaporate Toluene.
-
Self-Validation: If layers do not separate within 60 seconds, filter the mixture through a Celite pad to break the emulsion.
-
Troubleshooting & FAQs
Q1: I see a significant amount of "M+R" impurity (Dialkylation). How do I stop this?
Diagnosis: Over-alkylation.[6] The product (tertiary amine) is reacting with excess alkyl halide to form a quaternary ammonium salt. The Fix:
-
Stoichiometry: Reduce alkyl halide to 0.95 equiv. It is better to leave unreacted phenylpiperazine (which can be distilled off or washed out with dilute acid) than to form the quaternary salt (which is hard to separate).
-
Addition Mode: Add the alkyl halide slowly (syringe pump) to a solution of the amine. This keeps the concentration of alkyl halide low relative to the unreacted amine.
-
Solvent Switch: Switch from DMF to Ethanol . Protic solvents solvate the nucleophile. As the product is formed, it is more sterically hindered and less solvated than the starting material, but the "solvation shell" effect can sometimes enhance selectivity by slowing down the "runaway" second alkylation [3].
Q2: My reaction in Acetonitrile is stuck at 50% conversion.
Diagnosis: "Base stalling." The surface of the solid
-
Add Water: Add a catalytic amount of water (1-2% v/v) to the Acetonitrile. This helps dissolve the inorganic salt byproduct from the surface of the base, regenerating the active surface area ("Omega Phase" effect).
-
Switch Base: Switch to
(higher solubility) or add TBAI (tetrabutylammonium iodide) as a catalyst to facilitate the Finkelstein reaction in situ (converting R-Cl to more reactive R-I).
Q3: I am getting terrible emulsions during DMF workup.
Diagnosis: DMF acts as a surfactant when mixed with water and organic amines. The Fix:
-
The LiCl Wash: As mentioned in Protocol A, use 5% LiCl instead of pure water.
-
The "Back-Extraction" Trick: Instead of extracting product into organics, acidify the aqueous mixture to pH 2. The amine product goes into the water. Wash the water with Ether (removes DMF/impurities). Then basify the water (pH 12) and extract the pure amine into DCM.
Q4: Can I use "Green" solvents like Propylene Carbonate?
Answer: Yes, but with caveats. Propylene Carbonate (PC) is an excellent polar aprotic replacement for DMF. However, it can act as an electrophile itself at high temperatures (
-
Recommendation: Use PC only for reactions below 80°C. For higher temperatures,
-Valerolactone (GVL) is a more robust green alternative [4].
Mechanistic Visualization
Understanding the competition between the desired
Caption: Reaction pathway showing the progression from secondary amine to tertiary amine (desired) and the risk of quaternary salt formation (undesired).
References
-
Cesium Effect in Alkylation: Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Organic Chemistry.
-
Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
-
Solvent Effects on Nucleophilicity: Reichardt, C. & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[7]
-
Green Solvents (Propylene Carbonate): McElroy, C. R., et al. (2015). Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Green Chemistry.[8]
-
General N-Alkylation Review: Salvatore, R. N., et al. (2001). Synthesis of secondary amines.[1][6][9] Tetrahedron.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. thalesnano.com [thalesnano.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yields in piperazine methyl acetate formation
Technical Support Center: Optimizing Methyl 2-(piperazin-1-yl)acetate Synthesis
Case ID: PMA-SYN-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Selectivity vs. Stability" Conflict
Welcome to the technical support center. If you are experiencing low yields (<40%) in the formation of methyl 2-(piperazin-1-yl)acetate , you are likely caught in a specific chemical trap: the conflict between nucleophilic selectivity and ester stability .
Piperazine is a symmetric diamine. The moment you alkylate one nitrogen, the product remains nucleophilic, leading to bis-alkylation (the "Yield Killer"). Furthermore, the target molecule contains a methyl ester, which is highly susceptible to hydrolysis under the basic conditions often required to scavenge the HCl byproduct.
This guide abandons generic advice. We will troubleshoot your specific failure modes using kinetic control strategies and workup optimization.
Module 1: Troubleshooting Low Isolated Yields
Issue A: "I see multiple spots on TLC and my yield is low."
Diagnosis: Bis-Alkylation (Over-reaction) This is the most common failure mode. In a 1:1 stoichiometric reaction between piperazine and methyl chloroacetate, statistical probability dictates a maximum theoretical yield of mono-product around 50-60%, with the rest being unreacted starting material and bis-alkylated impurity (dimethyl 2,2'-(piperazine-1,4-diyl)diacetate).
The Fix: Alter the Kinetics You have two valid protocols to solve this. Choose based on your available reagents.
Protocol 1: The "High Dilution & Excess" Method (Direct Route) Best for: Quick synthesis when piperazine is cheap and available.
-
Stoichiometry: Use 5 to 6 equivalents of piperazine relative to methyl chloroacetate.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).
-
Temperature:
to Room Temperature (RT). -
Procedure:
-
Dissolve piperazine (6 eq) in solvent.[1]
-
Add methyl chloroacetate (1 eq) dropwise over 60 minutes at
. Crucial: High local concentration of the alkyl halide favors bis-alkylation. Slow addition is mandatory. -
Workup: The excess piperazine stays in the aqueous layer during extraction, or precipitates as a salt if using non-polar solvents.
-
Protocol 2: The "Mono-Protection" Method (High Purity Route) Best for: GMP workflows or when high purity is required.
-
Step 1: Use
-Boc-piperazine (1-Boc-piperazine) as the starting material. -
Reaction: Alkylate with methyl chloroacetate using
in ACN. -
Step 2: Deprotect using HCl/Dioxane or TFA/DCM.
-
Result: This guarantees 100% mono-selectivity, though it adds two steps.
Issue B: "The product disappears during aqueous workup."
Diagnosis: Ester Hydrolysis or Water Solubility Methyl esters are labile. If you use strong bases (NaOH, KOH) to neutralize the reaction or wash the organic layer, you will saponify the ester to the carboxylic acid (zwitterion), which dissolves in water and is discarded with the aqueous waste.
The Fix: Non-Aqueous Workup or Buffered pH
-
Avoid: 1M NaOH or KOH washes.
-
Use: Saturated
(Sodium Bicarbonate) for neutralization. -
Alternative (Best): If using ACN as solvent, the byproduct (Piperazine
HCl) often precipitates. Filter the reaction mixture, wash the solid with dry ACN, and rotovap the filtrate. This avoids water entirely.
Module 2: Visualizing the Failure Pathways
The following logic flow illustrates where your yield is likely leaking.
Figure 1: Reaction kinetics and loss pathways. Note that the Mono-product competes with the Starting Material for the alkylating agent.
Module 3: Optimized Experimental Protocol
This protocol utilizes the Excess Piperazine Strategy to maximize yield without protection groups.
Reagents:
-
Piperazine (anhydrous): 50 mmol
-
Methyl Chloroacetate: 10 mmol
-
Solvent: Acetonitrile (ACN) or Toluene (50 mL)
-
Base:
(powdered, dried): 12 mmol
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve 50 mmol Piperazine and 12 mmol
in 40 mL ACN. Cool to in an ice bath. -
Addition: Dilute 10 mmol Methyl Chloroacetate in 10 mL ACN. Add this solution dropwise to the flask over 45–60 minutes.
-
Why? Keeping the concentration of the alkylating agent low relative to the amine ensures the "fresh" alkylating agent encounters unreacted piperazine rather than the product.
-
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Filtration (Critical): Filter off the solid salts (
and Piperazine HCl). Wash the filter cake with cold ACN. -
Evaporation: Concentrate the filtrate under reduced pressure.
-
Purification:
-
The residue contains Product + Excess Piperazine.[2]
-
Distillation: If scale allows, high-vacuum distillation can separate the lower-boiling piperazine.
- 5% MeOH/DCM. The excess piperazine is very polar and will stick to the silica or elute last.
-
Module 4: Comparative Data (Method Selection)
Use this table to decide which route fits your project constraints.
| Variable | Direct Alkylation (1:1) | Excess Piperazine (6:1) | Boc-Protection Route |
| Mono-Selectivity | Poor (~40%) | Good (~80%) | Excellent (>95%) |
| Bis-Impurity | High | Low | None |
| Atom Economy | High | Low (wastes piperazine) | Low (requires protection steps) |
| Purification | Difficult (separation of mix) | Moderate (remove piperazine) | Easy (crystallization often possible) |
| Rec: | Do not use | Best for Scale-up | Best for MedChem/purity |
Module 5: Troubleshooting Decision Tree
Follow this logic to identify your specific bottleneck.
Figure 2: Diagnostic flow for isolating the root cause of yield loss.
References
-
Selectivity in Piperazine Alkylation
-
Protection Group Strategies
- Protocol: "A Simple Synthesis of N-Alkylpiperazines.
- Key Insight: Demonstrates the use of N-Acetyl and N-Boc protection to achieve high-yield mono-substituted piperazines, avoiding the statistical distribution of direct alkyl
-
General Synthesis of Piperazine Derivatives
-
Ester Stability & Workup
- Data: "Methyl 2-(piperazin-1-yl)acetate hydrochloride Properties." Sigma-Aldrich.
- Key Insight: Confirms the salt form properties and storage conditions (hygroscopic)
Sources
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. revroum.lew.ro [revroum.lew.ro]
Controlling temperature to prevent hydrolysis of methyl phenyl-piperazin-1-yl-acetate
Technical Support Center: Stability & Process Control Topic: Methyl phenyl-piperazin-1-yl-acetate Hydrolysis Control Ticket ID: #REQ-882-CHEM Status: Open Priority: High (Process Critical)
Executive Summary: The Stability Paradox
You are likely working with Methyl 2-(4-phenylpiperazin-1-yl)acetate (or a close analog). This is a high-value intermediate, often a precursor in the synthesis of antihistamines (e.g., Cetirizine derivatives) or psychotropic agents.
The Core Challenge: This molecule contains a "self-destruct" mechanism.
Unlike a standard aliphatic ester (like methyl acetate), your molecule possesses a basic nitrogen atom in the piperazine ring (
This guide provides the thermal and process parameters required to arrest this degradation pathway.[1]
Part 1: The Thermodynamic & Kinetic Control Strategy
To prevent the formation of the corresponding acid impurity (phenyl-piperazin-1-yl-acetic acid), you must treat Temperature and pH as coupled variables, not independent ones.
The Critical Temperature Thresholds
The hydrolysis reaction follows Arrhenius kinetics, but with a lower Activation Energy (
| Process Stage | Recommended Temp ( | Critical Limit ( | Scientific Rationale |
| Reaction (Synthesis) | Minimizes kinetic energy available for the nucleophilic attack of water on the carbonyl carbon. | ||
| Quench/Workup | Exothermic neutralization spikes local temperatures; maintain cryogenic buffer. | ||
| Biphasic Extraction | Water is present in high concentration. Rate of hydrolysis | ||
| Drying (Vacuum) | Removal of solvent concentrates residual water, increasing effective molarity of the nucleophile. | ||
| Storage (Solid) | Solid-state hydrolysis is slow but cumulative. Moisture uptake (hygroscopicity) accelerates this. |
The "Danger Zone" Visualization
The following diagram illustrates the mechanism you are fighting: the General Base Catalyzed Hydrolysis .
Figure 1: Mechanism of self-catalyzed hydrolysis. The piperazine nitrogen activates water, lowering the energy barrier for hydrolysis. Low temperature is the primary "brake" on this system.
Part 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists working with amino-esters.
Q1: I am seeing a 2-5% increase in the "Acid" impurity during the aqueous workup. My reactor jacket is set to 0°C. Why is this happening?
Diagnosis: This is likely a Local Exotherm or pH Hotspot issue. Even if your jacket is at 0°C, the interface between your organic phase (containing the ester) and the aqueous wash (containing base or acid) can generate significant heat of neutralization.
The Fix:
-
Pre-cool all aqueous buffers to
before addition. Never add room-temperature water to a cold reaction mixture. -
Verify pH: The hydrolysis rate constant (
) for esters is U-shaped. It is lowest at slightly acidic pH ( ) where the piperazine nitrogen is protonated (ammonium form, ), rendering it non-catalytic.-
Action: If possible, perform washes with a mild buffer (e.g., dilute Phosphate or Citrate at pH 5-6) rather than strong base or pure water.
-
Q2: We are losing assay (purity) during the vacuum drying step. The oven is set to 40°C.
Diagnosis: Wet-Bulb Hydrolysis.
During the initial phase of drying, solvent evaporates, but water (which has a higher boiling point) enriches in the solid/oil. At
The Fix:
-
Step-Down Protocol: Start drying at
under full vacuum to remove the bulk of the organic solvent. Only ramp to once the solvent load is . -
Azeotropic Drying: Before putting it in the oven, chase the wet cake with an anhydrous solvent (like Toluene or Isopropyl Acetate) to azeotropically remove bulk water.
Q3: Can I store the intermediate in solution, or must it be isolated?
Diagnosis: Solution storage is High Risk . In solution, the molecules have higher rotational freedom, allowing the piperazine nitrogen to easily adopt the conformation required to catalyze the hydrolysis.
The Fix:
-
Isolate immediately. If you must hold the batch, hold it in the crystallized solid form at
. -
If solution hold is unavoidable: Store in an anhydrous, non-protic solvent (e.g., DCM, Toluene) and ensure water content (Karl Fischer) is
.
Part 3: Process Workflow for Stability
Use this decision tree to manage a batch that is showing signs of instability.
Figure 2: IPC Decision Tree. Immediate actions to take when hydrolysis products are detected.
References & Authoritative Grounding
-
Arrhenius Kinetics & Ester Hydrolysis:
-
Principle: The rate of hydrolysis doubles approximately every
increase in temperature. -
Source: Laidler, K. J. (1987). Chemical Kinetics (3rd ed.). Harper & Row. (Foundational text on Arrhenius equation application).
-
Context: See for general temperature dependence.
-
-
Impurity Thresholds (Pharma):
-
Standard: The "Acid" degradant is considered an organic impurity.
-
Source: ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).
-
Link:
-
-
Hydrolysis of Amino Acid Esters:
-
Process Chemistry Best Practices:
-
Protocol: Use of buffered washes and low-temperature quenching to prevent ester hydrolysis.
-
Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard industry reference for workup optimization).
-
Sources
Common impurities in methyl 2-(4-phenylpiperazin-1-yl)acetate synthesis
Topic: Technical Support Guide: Impurity Profiling & Troubleshooting in Methyl 2-(4-phenylpiperazin-1-yl)acetate Synthesis Role: Senior Application Scientist Audience: Organic Chemists, Process Development Scientists[1][2]
Technical Overview: The Synthetic Landscape
The synthesis of methyl 2-(4-phenylpiperazin-1-yl)acetate is a classic N-alkylation (nucleophilic substitution) involving 1-phenylpiperazine and methyl chloroacetate (or bromoacetate).[1][2] While the mechanism is straightforward (
Core Reaction:
This guide addresses the specific impurity profile generated when this balance is lost, providing actionable solutions for purification and process optimization.
Critical Impurity Profile
The following table summarizes the most frequent impurities detected by HPLC/LC-MS during this synthesis.
| Impurity ID | Name | Structure Description | Origin/Cause |
| IMP-A | Unreacted 1-Phenylpiperazine | Starting material | Stoichiometric imbalance; incomplete conversion due to low temp or insufficient base.[1][2] |
| IMP-B | 2-(4-phenylpiperazin-1-yl)acetic acid | Hydrolyzed ester (Acid) | Presence of water in solvent/base; high pH during aqueous workup; ester hydrolysis.[1][2] |
| IMP-C | Quaternary Ammonium Salt | Bis-alkylated piperazine | Excess alkylating agent; high reaction temperature; prolonged reaction time allowing product to react again.[1][2] |
| IMP-D | Methyl Chloroacetate | Starting material | Excess reagent added; poor workup removal.[1][2] |
| IMP-E | N-Oxide Derivative | Oxidized tertiary amine | Exposure to air/peroxides in solvents (e.g., old THF/Ether).[1][2] |
Troubleshooting & FAQs
Scenario 1: The "Low Yield & Acidic Product" Issue
User Question: My isolated yield is low (40-50%), and the NMR shows a broad singlet around 10-11 ppm. The product is also soluble in aqueous base.[2] What happened?
Diagnosis: You have significant formation of IMP-B (Acid Impurity) .[1][2] Root Cause:
-
Wet Solvents: Using non-anhydrous acetone or acetonitrile allows water to compete with the amine nucleophile or hydrolyze the formed ester.[2]
-
Workup pH: If you acidified the mixture below pH 4 during workup to remove unreacted amine, you likely hydrolyzed the ester.[2]
-
Hygroscopic Base: Using old
that has absorbed moisture.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Corrective Action:
-
Protocol Adjustment: Switch to anhydrous acetone or DMF stored over molecular sieves.
-
Base Prep: Flame-dry your inorganic base (
orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) before use.[1] -
Workup: Avoid strong acid washes.[1][2] Wash the organic layer with saturated
to remove the acid impurity (IMP-B) as the water-soluble carboxylate, leaving the desired ester in the organic layer.
Scenario 2: The "Unremovable Precipitate" Issue
User Question: I see a white precipitate forming late in the reaction that is insoluble in the organic solvent but dissolves in water. It is NOT the inorganic salt (KCl).[1][3][4][5][6][7][8] LC-MS shows a mass of [M + 73].[1][2]
Diagnosis: You have formed IMP-C (Quaternary Ammonium Salt) .[1][2]
Root Cause: Over-alkylation.[1][2] The product (a tertiary amine) is nucleophilic enough to react with a second equivalent of methyl chloroacetate.[1]
Mechanism: The product attacks another molecule of methyl chloroacetate, forming a charged quaternary ammonium species (Mass = Product +
Corrective Action:
-
Stoichiometry: strictly limit methyl chloroacetate to 0.95 - 1.0 equivalents . Do not use excess "to drive the reaction."
-
Addition Mode: Add the alkylating agent dropwise to the amine/base mixture at
rather than all at once. This keeps the concentration of alkylating agent low relative to the unreacted amine.
Scenario 3: The "Color Change" Issue
User Question: My product turns yellow/brown upon standing on the bench. HPLC shows a new peak eluting just before the main peak.
Diagnosis: Formation of IMP-E (N-Oxide) .[1][2] Root Cause: Piperazine nitrogens are susceptible to oxidation by atmospheric oxygen or peroxides found in ether/THF.[1][2]
Corrective Action:
-
Storage: Store the final compound under Argon/Nitrogen at
. -
Purification: If the impurity is present, pass through a short pad of basic alumina or silica treated with 1% triethylamine.[2]
Optimized Experimental Protocol
Objective: Synthesis of Methyl 2-(4-phenylpiperazin-1-yl)acetate with minimized over-alkylation.
Reagents:
-
(anhydrous, 2.0 equiv, 20 mmol, 2.76 g)[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Acetone (Anhydrous, 50 mL)
-
NaI (Catalytic, 0.1 equiv) - Accelerates reaction via Finkelstein exchange, allowing lower temps.[1][2]
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 1-phenylpiperazine and anhydrous acetone. Stir until dissolved.
-
Base Addition: Add
and catalytic NaI.[1] Cool the suspension tongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> in an ice bath. -
Alkylation: Add methyl chloroacetate dropwise over 20 minutes. Crucial: Slow addition prevents high local concentration of alkylating agent, reducing IMP-C.[2]
-
Reaction: Allow to warm to room temperature (RT) and stir for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Dissolve residue in EtOAc (50 mL).
-
Wash: Wash with water (
mL) and Brine ( mL).-
Note: Do not wash with dilute HCl; the product will protonate and move to the aqueous layer.
-
-
Drying: Dry over
, filter, and concentrate. -
Purification: Recrystallization from cold Hexane/EtOAc or column chromatography (SiO2, Hexane:EtOAc 8:2).[1][2]
Reaction Pathway & Impurity Visualization
The following diagram illustrates the competitive pathways leading to the desired product versus critical impurities.
Caption: Competitive reaction pathways showing the genesis of Quaternary (IMP-C) and Acid (IMP-B) impurities from the target product.
References
-
Synthesis of N-substituted piperazines via alkylation
-
Impurity Profiling in Piperazine Derivatives
-
Source: Raghavan, K., et al. (2006).[1][2] "Identification and characterization of potential impurities of quetiapine fumarate." Journal of Pharmaceutical and Biomedical Analysis.
- Context: Validates the formation of N-oxide and over-alkylated quaternary salts in similar piperazine scaffolds.
-
URL:[Link]
-
-
Hydrolysis Kinetics of Methyl Esters
-
Quaternary Ammonium Salt Formation
Sources
- 1. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. US4482713A - Quaternary ammonium salts and their preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of Methyl Phenyl-Piperazin-1-yl-Acetate (MPPA)
Welcome to the technical support and troubleshooting portal for Methyl Phenyl-Piperazin-1-yl-Acetate (MPPA) . As an
Core Degradation Mechanisms: The Causality of Instability
MPPA is structurally analogous to methylphenidate (substituting a piperidine ring with a piperazine ring). In aqueous solutions, MPPA is inherently labile and undergoes two primary degradation pathways:
-
Ester Hydrolysis: The methyl ester group is highly susceptible to both acid- and base-catalyzed hydrolysis. Water nucleophilically attacks the carbonyl carbon, cleaving the ester bond to yield the inactive metabolite (phenyl-piperazin-1-yl-acetic acid) and methanol[1].
-
Epimerization/Racemization: The proton attached to the
-carbon (situated between the phenyl ring, piperazine ring, and ester carbonyl) is highly acidic. In neutral to basic conditions, hydroxide ions abstract this proton, forming a transient enolate intermediate that re-protonates to form epimers[2].
The Causality of pH Dependency:
The stability of
Fig 1. Degradation pathways of MPPA in aqueous environments.
Troubleshooting Guides & FAQs
Q1: Why does my MPPA solution degrade completely within 48 hours at physiological pH (7.4)?
A: At pH 7.4, the solution contains sufficient hydroxide ions to trigger rapid base-catalyzed ester hydrolysis. The
Q2: How can I formulate MPPA for long-term aqueous storage?
A: To achieve a viable shelf-life, the formulation must be buffered to a pH of 3.0–4.0 using an organic acid (e.g., citric or malic acid). Additionally, replacing at least 50% of the water with non-aqueous co-solvents (such as polyols or glycols) reduces the water activity (
Q3: During HPLC-UV analysis, I observe a secondary peak appearing before the main hydrolysis peak. What is it?
A: This is likely an epimer of MPPA. Before the ester bond fully hydrolyzes, basic conditions cause
Quantitative Data: pH and Temperature Effects
The following table summarizes the extrapolated kinetic stability of MPPA based on structurally analogous
| Environmental Condition | pH Level | Temperature (°C) | Dominant Mechanism | Estimated Half-Life ( |
| Highly Acidic | 1.0 - 2.0 | 25°C | Acid-Catalyzed Hydrolysis | < 12 Hours |
| Optimal Buffer | 3.0 - 4.0 | 4°C | Stable (Protonated Amine) | > 6 Months |
| Near Neutral | 6.0 - 7.0 | 20°C | Base-Catalyzed Hydrolysis | ~ 48 - 100 Hours |
| Physiological | 7.4 | 37°C | Hydrolysis & Epimerization | < 4 Hours |
| Highly Basic | 9.0+ | 25°C | Rapid Saponification | < 30 Minutes |
Experimental Protocol: Kinetic Stability Profiling
To establish a self-validating stability profile for your specific MPPA batch, follow this forced degradation workflow. This protocol ensures that degradation is halted precisely at the sampling time, preventing artifactual degradation while samples wait in the HPLC autosampler queue.
Step 1: Buffer Preparation Prepare 50 mM phosphate/citrate buffers adjusted to pH 2.0, 4.0, 7.4, and 9.0. Ensure ionic strength is normalized across all buffers using NaCl.
Step 2: Spiking and Incubation Dissolve MPPA in anhydrous acetonitrile to create a 10 mg/mL stock. Spike the stock into the prepared aqueous buffers to achieve a final concentration of 100 µg/mL (keep organic solvent < 1% v/v to maintain aqueous kinetics). Incubate aliquots in sealed amber vials at 20°C and 40°C.
Step 3: Self-Validating Quenching (Critical) At predetermined time points (0, 1, 4, 8, 24, 48 hours), extract a 100 µL aliquot. Immediately quench the reaction by adding 100 µL of a quenching solution (0.1% Trifluoroacetic acid in acetonitrile). Causality: The TFA drops the pH to ~3.5 (the zone of maximum stability) and the acetonitrile precipitates buffer salts while halting kinetic activity. This ensures the HPLC reading perfectly reflects the exact time of extraction.
Step 4: HPLC-UV Analysis Analyze the quenched samples using a Reverse-Phase C18 column.
-
Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: 210 nm (carbonyl) and 254 nm (phenyl ring).
-
Data: Plot the natural log of the intact MPPA peak area versus time to calculate the first-order degradation rate constant (
) and half-life ( ).
Fig 2. Self-validating experimental workflow for MPPA kinetic stability profiling.
References
-
Title: Methyl Nicotinate – Mycophenolate Mofetil | Trissel's Stability of Compounded Formulations, 6th Edition[3] Source: PharmacyLibrary URL: [Link]
-
Title: Methylphenidate solution and associated methods of administration and production (US7691880B2)[2] Source: Google Patents / Durect Corp URL:
-
Title: Understanding the chemical basis of drug stability and degradation[1] Source: The Pharmaceutical Journal URL: [Link]
-
Title: Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback and water louse[4] Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. US7691880B2 - Methylphenidate solution and associated methods of administration and production - Google Patents [patents.google.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validated analytical standards for methyl phenyl-piperazin-1-yl-acetate
An in-depth technical guide for researchers, analytical chemists, and toxicologists evaluating and validating analytical standards for methyl phenyl-piperazin-1-yl-acetate , a critical compound in pharmaceutical impurity profiling and forensic toxicological screening.
Methyl phenyl-piperazin-1-yl-acetate is a structurally complex molecule featuring a basic piperazine ring and a highly labile methyl ester group. When developing quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the choice and validation of the analytical standard dictate the reliability of the entire assay.
As an application scientist, you must account for the following mechanistic challenges when selecting and utilizing this standard:
-
Ester Lability and Hydrolysis: The methyl acetate moiety is highly susceptible to chemical and enzymatic hydrolysis, rapidly degrading into phenyl-piperazin-1-yl-acetic acid in biological matrices or unbuffered aqueous solutions. Therefore, your standard must be validated for short-term benchtop and long-term storage stability in acidified organic solvents (e.g., 0.1% formic acid in methanol) to arrest esterase activity and chemical degradation.
-
Piperazine Ionization Dynamics: The piperazine ring contains two nitrogen atoms, leading to distinct protonation states. In positive electrospray ionization (ESI+), this dual basicity can cause severe peak tailing and variable ionization efficiency if the mobile phase pH is not strictly controlled. A highly pure, validated standard is required to optimize the buffer capacity (e.g., using ammonium formate) to ensure reproducible retention times.
-
Fragmentation Cross-Talk: Unlike piperidine-based analogs (such as methylphenidate), the piperazine ring yields specific collision-induced dissociation (CID) fragments. An exact-titer standard is necessary to map these Multiple Reaction Monitoring (MRM) transitions accurately, preventing false positives caused by isobaric interference from structurally similar New Psychoactive Substances (NPS) or pharmaceutical synthesis byproducts.
Objective Comparison of Analytical Standards
When procuring or synthesizing methyl phenyl-piperazin-1-yl-acetate for quantitative analysis, laboratories typically choose between three tiers of reference materials. The table below objectively compares their performance metrics.
| Performance Metric | Certified Reference Material (CRM) | Research-Grade (RG) Standard | In-House Synthesized Standard |
| Purity & Titer | >98% (Exact titer assigned via qNMR) | >95% (Nominal purity, no exact titer) | Variable (Requires internal qNMR validation) |
| Traceability | ISO 17034 / ISO/IEC 17025 compliant | Non-traceable | Traceable only if calibrated against a CRM |
| Isotopic Labeling | Often available (e.g., D5 or 13C-labeled) | Rarely available | Requires complex custom synthesis |
| Best Application | Regulated bioanalysis, FDA/ASB submissions | Qualitative screening, early method scouting | High-volume preclinical screening |
| Cost-Efficiency | Low (High upfront cost per mg) | Medium | High (If synthesis capabilities exist) |
Recommendation: For regulated pharmacokinetic studies or forensic reporting, CRM-grade standards paired with a stable isotope-labeled internal standard (SIL-IS) are mandatory to correct for matrix effects and ensure compliance with regulatory guidelines [1][2].
Multiplexed Validation Workflow
Validation workflow for piperazine acetate standards following FDA and ANSI/ASB 036 guidelines.
Self-Validating Experimental Protocol: LC-MS/MS Method Validation
To establish a self-validating system, the analytical method must continuously prove its own accuracy. The following protocol aligns with the FDA's Analytical Procedures and Methods Validation for Drugs and Biologics [1] and the ANSI/ASB Standard 036 (formerly SWGTOX) for forensic toxicology [2].
Step 1: Preparation of Calibrators and QC Samples
-
Stock Solution: Reconstitute the methyl phenyl-piperazin-1-yl-acetate CRM in acidified methanol (0.1% formic acid) to yield a 1.0 mg/mL stock. The acid prevents spontaneous ester hydrolysis.
-
Working Solutions: Perform serial dilutions to create working solutions ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS): Prepare a 50 ng/mL working solution of the matched stable isotope-labeled standard (e.g., Methyl phenyl-piperazin-1-yl-acetate-D5). The IS acts as the internal self-correcting mechanism for extraction losses and ionization suppression.
Step 2: Chromatographic Separation and MRM Optimization
-
Column Selection: Utilize a Biphenyl LC column (e.g., 50 x 2.1 mm, 1.7 µm). The biphenyl stationary phase provides enhanced pi-pi interactions with the phenyl ring, offering superior retention over standard C18 columns for basic, aromatic compounds.
-
Mobile Phase:
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water (Buffers the piperazine nitrogens).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
MRM Tuning: Infuse the standard directly into the mass spectrometer. Identify the precursor ion
and optimize collision energies for the two most abundant product ions (one for quantitation, one for qualitative confirmation).
Step 3: Matrix Effect and Recovery Evaluation (Post-Extraction Addition)
To ensure the trustworthiness of the assay, matrix effects (ion suppression/enhancement) must be quantified:
-
Extract blank matrix samples (e.g., plasma or urine) from 6 independent sources using solid-phase extraction (SPE).
-
Set A (Neat): Spike the standard into the mobile phase at low and high QC levels.
-
Set B (Post-Extraction): Spike the standard into the extracted blank matrices at the same QC levels.
-
Set C (Pre-Extraction): Spike the standard into the blank matrices before extraction.
-
Calculation:
-
Matrix Effect (%) = (Peak Area Set B / Peak Area Set A) x 100.
-
Extraction Recovery (%) = (Peak Area Set C / Peak Area Set B) x 100.
-
Causality: If the Matrix Effect deviates beyond ±20%, the SIL-IS must demonstrate an identical deviation to prove the assay is self-correcting [2].
-
Step 4: Stability Testing (The Hydrolysis Check)
Because of the labile acetate group, stability is the most critical failure point.
-
Benchtop Stability: Leave low and high QC samples at room temperature for 24 hours. Analyze against a freshly prepared calibration curve. A drop in concentration >15% indicates active ester hydrolysis, necessitating the addition of an esterase inhibitor (e.g., sodium fluoride) during sample collection.
-
Autosampler Stability: Evaluate the stability of the processed samples in the autosampler (typically 4°C) for 48 hours to ensure large analytical batches remain viable.
References
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. Center for Drug Evaluation and Research (CDER). Retrieved from[Link][1][2]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) / American Academy of Forensic Sciences. (2013/2019). Standard Practices for Method Validation in Forensic Toxicology (Adopted as ANSI/ASB Standard 036). Journal of Analytical Toxicology. Retrieved from[Link][3][4]
Sources
IR Spectroscopy Peaks for Ester Carbonyl in Piperazine Derivatives: A Comparative Guide
Executive Summary
This guide provides a high-resolution technical analysis of the infrared (IR) spectroscopic signatures of ester carbonyls within piperazine scaffolds. In drug development, piperazine is a privileged pharmacophore, often derivatized with ester-containing groups to modulate lipophilicity (prodrugs) or as protecting groups (carbamates).
Critical Distinction: The term "ester" in piperazine chemistry often conflates two distinct chemical environments with significantly different IR signatures:
-
Carbamates (Urethanes): The carbonyl is directly bonded to the piperazine nitrogen (
). -
Distal Aliphatic Esters: The carbonyl is separated from the piperazine ring by an alkyl spacer (
).
This guide differentiates these species based on electronic causality (resonance vs. induction) and provides validated peak ranges.
Theoretical Framework & Electronic Effects
To accurately interpret IR spectra, one must understand the competing electronic forces acting on the carbonyl bond force constant (
The Carbamate Anomaly (Resonance Dominance)
In piperazine carbamates (e.g.,
-
Mechanism: The resonance contributor (
) increases the single-bond character of the carbonyl. -
Result: A decrease in bond order reduces the force constant, causing a redshift (lower wavenumber) compared to standard aliphatic esters.
-
Typical Range: 1680–1710 cm⁻¹.
The Distal Ester (Inductive Dominance)
In side-chain esters (e.g., piperazine-1-acetic acid ethyl ester), the nitrogen is separated from the carbonyl by methylene groups.
-
Mechanism: The electronegative nitrogen (especially if protonated) exerts an electron-withdrawing inductive effect (-I).
-
Result: This shortens the
bond, increasing the force constant and causing a blueshift (higher wavenumber). -
Typical Range: 1735–1755 cm⁻¹.
Comparative Data Analysis
The following tables synthesize experimental data for common piperazine derivatives.
Table 1: Carbamates (Direct N-Substitution)
Note: These are often misidentified as simple esters.
| Compound Class | Structure | Carbonyl ( | Electronic Driver |
| 1680 – 1695 cm⁻¹ | Strong Resonance ( | ||
| Benzyl carbamate | 1690 – 1710 cm⁻¹ | Resonance + Phenyl conjugation | |
| Ethyl 1-piperazinecarboxylate | Ethyl carbamate | 1695 – 1715 cm⁻¹ | Resonance |
Table 2: Distal Aliphatic Esters (Side Chains)
Note: These follow standard "Rule of 3" for esters but are influenced by the basic nitrogen.
| Compound Class | Structure | Carbonyl ( | Electronic Driver |
| Piperazine-1-acetate | 1735 – 1750 cm⁻¹ | Inductive (-I) from N | |
| Piperazine-1-propionate | 1730 – 1745 cm⁻¹ | Weak Inductive decay | |
| 1715 – 1730 cm⁻¹ | Conjugation (Redshift) |
Table 3: Impact of Salt Formation (HCl Salts)
Protonation drastically alters the electronic landscape.
| State | Electronic Change | Shift Direction | Magnitude |
| Free Base | Lone pair available for resonance/induction | Baseline | - |
| HCl Salt (Carbamate) | Distal N protonated (N4); N1 (amide) unaffected | Minimal Shift | |
| HCl Salt (Distal Ester) | Proximal N protonated ( | Strong Blueshift | +10-20 cm⁻¹ (up to 1760) |
Structural Visualization (Pathway Logic)
The following diagram illustrates the decision logic for assigning carbonyl peaks in piperazine derivatives based on structural connectivity.
Figure 1: Decision tree for distinguishing piperazine carbamates from distal esters based on IR frequency shifts.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity (E-E-A-T), follow this standardized protocol for semi-solid or solid piperazine derivatives.
Sample Preparation (ATR Method)
-
Rationale: Piperazine esters are often oils or low-melting solids. Attenuated Total Reflectance (ATR) is superior to KBr pellets due to hygroscopicity of piperazine salts.
-
Step 1: Clean crystal (Diamond/ZnSe) with isopropanol. Verify background energy profile.
-
Step 2: Apply sample.
-
Solids: Apply high pressure (clamp) to ensure optical contact.
-
Oils: Cover crystal surface completely.
-
-
Step 3 (Validation): Check the C-H stretch region (2800-3000 cm⁻¹) .
-
Criterion: If C-H peaks are < 5% transmittance (saturated), the detector is swamped. Reduce sample thickness or path length.
-
Data Interpretation Workflow
-
Locate Carbonyl: Scan 1650–1780 cm⁻¹. Identify the strongest peak.[1]
-
Check Fingerprint: Look for the "Rule of Three" for esters:
-
Differentiate Amide: If a peak exists at ~1650 cm⁻¹ (Amide I) and ~1550 cm⁻¹ (Amide II), the sample may be a piperazine amide, not an ester.
-
Verify Salt State: Broad ammonium bands (
) at 2400-3000 cm⁻¹ indicate a salt form, necessitating a shift in expected carbonyl values (see Table 3).
References
-
National Institute of Standards and Technology (NIST). t-Butyl 1-piperazinecarboxylate IR Spectrum.[7] NIST Chemistry WebBook, SRD 69. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018). [Link]
-
Royal Society of Chemistry. An integrated flow and microwave approach to a broad spectrum kinase inhibitor (Supplementary Info). (2015).[8][9] (Data source for Boc-piperazine peaks). [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Esters. (2023). [Link]
-
National Institutes of Health (NIH). 1-Piperazinecarboxylic acid, ethyl ester (PubChem Compound Summary). [Link]
Sources
- 1. users.wfu.edu [users.wfu.edu]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative pharmacokinetics of piperazine acetate prodrugs
As a Senior Application Scientist, I frequently encounter promising active pharmaceutical ingredients (APIs) that exhibit high target affinity in vitro but fail in preclinical stages due to sub-optimal physicochemical properties. Approximately 37% of top oral drugs suffer from poor aqueous solubility, leading to severe pharmacokinetic bottlenecks[1].
To overcome these limitations, the design of piperazine acetate (or piperazinylalkyl ester) prodrugs has emerged as a highly effective molecular modification strategy. By temporarily masking the active parent drug with a piperazine-based moiety, we can precisely engineer the molecule's solubility, lipophilicity, and membrane permeability, relying on endogenous esterases to regenerate the active compound in vivo.
This guide objectively compares the pharmacokinetic performance of piperazine acetate/ester prodrugs against their parent compounds across two distinct therapeutic domains: Transdermal NSAID delivery and Oncology.
Mechanistic Rationale: The Piperazine Advantage
The selection of a piperazine acetate linkage is not arbitrary; it is a deliberate pharmacokinetic design choice driven by the unique chemical properties of the piperazine scaffold[2]:
-
pH-Dependent Ionization (The N-4 Amine): The N-4 nitrogen of the piperazine ring acts as a basic amine. At slightly acidic pH levels, it becomes protonated, drastically increasing the aqueous solubility of the formulation. At physiological pH, the equilibrium shifts toward the unionized form, enhancing lipophilicity and driving membrane permeation[3].
-
Stereochemically Neutral Linkage (The N-1 Amine): The N-1 nitrogen provides a versatile, high-yield attachment point for acetate or ester linkages without introducing a new stereocenter, simplifying synthesis and regulatory characterization[2].
-
Rapid Bioconversion: Acetate and ester linkages are rapidly cleaved by ubiquitous non-specific esterases in the plasma and skin, ensuring that the prodrug does not exhibit unintended off-target effects before releasing the active pharmacophore[1].
Pharmacokinetic activation pathway of piperazine acetate prodrugs via esterase cleavage.
Comparative Pharmacokinetics: Oncology (Podophyllotoxin vs. Piperazine Acetate Derivatives)
Podophyllotoxin is a potent natural product that inhibits microtubule assembly. However, its clinical translation is severely hindered by poor water solubility, high systemic toxicity, and a lack of tumor selectivity.
By synthesizing piperazine acetate podophyllotoxin ester derivatives (specifically the "C5" derivative), researchers successfully targeted the colchicine binding pocket of tubulin while fundamentally altering the drug's pharmacokinetic profile[4]. The piperazine moiety increased aqueous solubility, allowing for better systemic distribution, while the ester linkage ensured targeted release.
Table 1: Pharmacokinetic & Pharmacodynamic Comparison in Oncology
| Parameter | Parent Drug (Podophyllotoxin) | Piperazine Acetate Derivative (C5) |
| Aqueous Solubility | Poor (<0.1 mg/mL) | Significantly Enhanced |
| Target Mechanism | Tubulin Depolymerization | Tubulin Depolymerization (Colchicine pocket) |
| Cytotoxicity (MCF-7) | High (Non-selective toxicity) | IC50 = 2.78 ± 0.15 μM (Highly selective) |
| Cell Cycle Impact | G2/M Phase Arrest | G2/M Phase Arrest & Microtubule disruption |
| Off-Target Toxicity | High damage to non-cancer cells | Minimal damage to non-cancer cells |
Data supported by in vitro evaluations of podophyllotoxin piperazine acetate ester derivatives[4].
Comparative Pharmacokinetics: Transdermal Delivery (NSAIDs vs. Piperazinylalkyl Esters)
Oral administration of NSAIDs like 6-methoxy-2-naphthylacetic acid (6-MNA) and Naproxen often causes severe gastrointestinal ulceration. Transdermal delivery bypasses the GI tract, but the skin's biphasic nature (a lipophilic stratum corneum over an aqueous epidermis) blocks the permeation of highly lipophilic or highly hydrophilic drugs.
Piperazinylalkyl ester prodrugs solve this via a self-adjusting physicochemical shift. At the pH of the skin surface (pH 5.0), the prodrugs exhibit high aqueous solubility. As they permeate into the physiological environment (pH 7.4), they become highly lipophilic (LogP = 0.7–3.9), driving deep tissue penetration[3],[5].
Table 2: Pharmacokinetic Comparison of 6-MNA vs. Piperazinylalkyl Ester Prodrug (5b)
| Parameter | Parent Drug (6-MNA) | Piperazinylalkyl Ester Prodrug (5b) |
| Aqueous Solubility (pH 5.0) | Low (Primarily unionized) | High (Protonated N-4 amine) |
| Lipophilicity (pH 7.4) | Moderate | High (Increased unionized fraction) |
| Skin Permeation (pH 5.0) | Baseline (1x) | 7.9-fold enhancement |
| Skin Permeation (pH 7.4) | Baseline (1x) | 11.2-fold enhancement |
| Enzymatic Half-Life (Serum) | N/A (Active form) | Rapid cleavage (10–60 min) |
Data derived from in vitro permeation studies using rat and human skin models[3],[5].
Experimental Methodology: Self-Validating Pharmacokinetic Profiling
To ensure scientific integrity, the evaluation of prodrugs must utilize a self-validating system. The protocol below details the methodology for assessing transdermal permeation and enzymatic hydrolysis. Crucially, it incorporates mass-balance tracking and esterase inhibitors to definitively prove that prodrug conversion is enzymatically driven, rather than a result of spontaneous chemical degradation.
Protocol: In Vitro Permeation and Enzymatic Hydrolysis Assay
Phase 1: Enzymatic vs. Chemical Hydrolysis (Stability Profiling)
-
Preparation: Prepare 100 μM solutions of the piperazine acetate prodrug in three distinct media:
-
Buffer A (pH 5.0 - simulating skin surface).
-
Buffer B (pH 7.4 - simulating systemic pH).
-
80% Human Serum (pH 7.4 - simulating systemic enzymatic activity).
-
-
Control Implementation (Critical Step): To a parallel 80% Human Serum sample, add 1 mM of bis-p-nitrophenyl phosphate (a broad-spectrum esterase inhibitor). This isolates chemical hydrolysis from enzymatic cleavage.
-
Incubation & Sampling: Incubate all samples at 37°C. Extract 50 μL aliquots at 0, 10, 30, 60, and 120 minutes. Quench immediately with 150 μL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.
-
Mass Balance Quantification: Analyze via LC-MS/MS. You must monitor both the disappearance of the prodrug and the equimolar appearance of the parent drug. A 1:1 molar conversion validates the cleavage mechanism and rules out alternative degradation pathways.
Phase 2: Franz Cell Permeation Assay
-
Assembly: Mount excised skin models (e.g., post-mortem human skin or rat skin) between the donor and receptor compartments of a Franz diffusion cell.
-
Dosing: Apply a saturated solution of the prodrug (formulated at pH 5.0) to the donor compartment. Fill the receptor compartment with PBS (pH 7.4) maintained at 37°C.
-
Sampling: Withdraw 200 μL from the receptor compartment at regular intervals over 24 hours, replacing the volume with fresh PBS to maintain sink conditions.
-
Analysis: Calculate the steady-state flux (
) and compare the permeation coefficient of the prodrug against the parent API control.
Step-by-step experimental workflow for pharmacokinetic profiling of prodrugs.
References
1.[1] The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Institutes of Health (PMC). Available at:[Link] 2.[3] Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. National Institutes of Health (PMC). Available at:[Link] 3.[5] Piperazinylalkyl prodrugs of naproxen improve in vitro skin permeation. National Institutes of Health (PubMed). Available at:[Link] 4.[2] Piperazine skeleton in the structural modification of natural products: a review. National Institutes of Health (PMC). Available at:[Link] 5.[4] Design and synthesis of piperazine acetate podophyllotoxin ester derivatives targeting tubulin depolymerization as new anticancer agents. National Institutes of Health (PubMed). Available at:[Link]
Sources
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of piperazine acetate podophyllotoxin ester derivatives targeting tubulin depolymerization as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazinylalkyl prodrugs of naproxen improve in vitro skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Field Guide: Safe Disposal of Methyl Phenyl-Piperazin-1-yl-Acetate
Executive Summary: The "Why" Before the "How"
As researchers, we often treat disposal as an afterthought to synthesis. However, handling Methyl phenyl-piperazin-1-yl-acetate requires a nuanced understanding of its functional groups. This compound is not merely "organic waste"; it is a functionalized piperazine ester .
Its disposal profile is dictated by two competing moieties:[1][2]
-
The Piperazine Ring: A secondary/tertiary amine structure that acts as a base and a potential sensitizer. It creates exothermic risks if blindly dumped into acidic waste streams.
-
The Methyl Ester: A hydrolyzable group that contributes to flammability and organic solvent compatibility.
This guide moves beyond generic safety data sheets (SDS) to provide a logic-driven, self-validating disposal protocol.
Part 1: Chemical Identity & Hazard Characterization
Goal: Define the enemy. Know exactly what you are discarding to prevent cross-reactivity.
The following table summarizes the physico-chemical properties that directly dictate disposal logistics.
| Property | Value / Characteristic | Disposal Implication |
| Functional Group | Piperazine (Amine) + Ester | DO NOT MIX WITH ACIDS. Risk of violent exotherm and salt formation. |
| pH (1% soln) | Alkaline (~9.0 - 11.0) | Classify as Corrosive/Basic (if pH > 12.[3]5) or Basic Organic. |
| Flash Point | Likely >60°C (Combustible) | High BTU value; ideal for Fuel Blending/Incineration . |
| Reactivity | Sensitive to strong oxidizers | Segregate from nitric acid, perchlorates, and peroxides. |
| Toxicology | Skin/Eye Corrosive, Sensitizer | Zero-contact protocol. Double nitrile gloves required. |
The "Piperazine Risk"
Piperazine derivatives are potent sensitizers. Inhalation of dust or aerosols during disposal can lead to occupational asthma. Wet methods are preferred over dry sweeping to prevent aerosolization.
Part 2: Pre-Disposal Stabilization (The Self-Validating System)
Goal: A protocol that checks itself. If the check fails, you do not proceed.
Before moving the container to the waste accumulation area, you must validate the state of the chemical.
The "Phase & pH" Validation Protocol:
-
Visual Phase Check: Is the waste clear or precipitating?
-
If precipitating: You likely mixed it with an incompatible solvent. STOP. Label as "Multiphase Waste" and do not consolidate further.
-
-
pH Strip Validation:
-
Dip a pH strip into the waste aliquot.
-
Requirement: pH must be > 7 .
-
Failure Mode: If pH is < 7, you have acidic contamination. Neutralize slowly with Sodium Bicarbonate before adding to the Basic Organic stream.
-
Visualization: Waste Classification Logic
The following decision tree guides you to the correct waste stream, preventing regulatory violations (RCRA).
Caption: Logic flow for segregating piperazine ester waste into compliant RCRA streams.
Part 3: The Disposal Protocol (Step-by-Step)
Scenario A: Liquid Waste (Mother Liquors/Reaction Mixtures)
Primary Hazard: Flammability & Corrosivity. RCRA Codes: D001 (Ignitable), D002 (Corrosive - if pH > 12.5).
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal if the solution is highly alkaline, as piperazines can corrode aluminum over time.
-
Segregation: Ensure the waste carboy is labeled "Basic Organic Waste" .
-
Critical: Verify the carboy does NOT contain acids.[2]
-
-
Transfer: Use a funnel with a splash guard. Pour slowly to avoid splashing (corrosive risk).
-
Labeling:
-
Chemical Name: "Methyl phenyl-piperazin-1-yl-acetate solution".
-
Constituents: List solvents (e.g., "70% Ethyl Acetate, 30% Piperazine derivative").
-
Hazard Checkbox: Flammable, Corrosive, Toxic.
-
Scenario B: Solid Waste (Expired Solids/Spill Debris)
Primary Hazard: Dust inhalation (Sensitization).
-
Wetting: If the powder is dry and fine, lightly mist with an inert solvent (like mineral oil or water, if compatible) to suppress dust before transfer.
-
Double Bagging: Place the solid waste into a clear polyethylene bag (4 mil thickness). Seal with tape. Place this bag into a second bag.
-
Tagging: Attach a hazardous waste tag to the outer bag.
-
Disposal: Place in the "Solid Hazardous Waste" drum (Fiber drum or poly drum).
Part 4: Emergency Contingencies (Spill Response)
Goal: Immediate containment to prevent environmental release or exposure.
If a spill occurs, do not panic. Follow the C.I.N.P. protocol: C ontain, I solate, N eutralize, P ackage.[2]
Caption: C.I.N.P. workflow for managing piperazine derivative spills.
Specific Neutralization Note: Do not use strong acids to neutralize a piperazine spill, as this generates heat and fumes. Use an inert absorbent (Vermiculite, Diatomaceous Earth) or a specific "Organic Base Neutralizer" (citric acid based) only if you are trained to handle the exotherm.
Part 5: Regulatory Compliance & Documentation
For the United States (RCRA) and EU (REACH), adherence to documentation is mandatory.
-
US RCRA Waste Codes:
-
Destruction Method: The only acceptable destruction method for piperazine pharmaceuticals/intermediates is High-Temperature Incineration to ensure complete breakdown of the nitrogen heterocycle.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Hazardous Waste Management Systems. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl phenyl-piperazin-1-YL-acetate
Topic: Personal Protective Equipment & Handling Guide for Methyl Phenyl-piperazin-1-yl-acetate Audience: Researchers, Medicinal Chemists, and EHS Officers.
Executive Summary & Chemical Context
Methyl phenyl-piperazin-1-yl-acetate (often chemically identified as Methyl 2-(4-phenylpiperazin-1-yl)acetate) is a significant heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting serotonergic (5-HT) and dopaminergic receptors.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact ester may be sparse in public databases, its structural components—N-phenylpiperazine and an alpha-amino ester —dictate a strict safety profile. We must apply the Precautionary Principle .
Critical Hazard Profile:
-
Corrosivity/Irritation: The piperazine moiety is a strong base; hydrolysis of the ester can yield acidic byproducts. Treat as a potential skin/eye corrosive (H314) or severe irritant (H319).
-
Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.
-
Bioactivity: Due to its use as a drug scaffold, assume pharmacological activity (toxicity) upon absorption.
Risk Assessment & Hazard Classification
Before selecting PPE, we must define the enemy. This molecule presents a dual-threat: chemical burn potential and systemic toxicity.
| Hazard Class | GHS Code (Predicted) | Mechanism of Action |
| Acute Toxicity (Oral/Dermal) | H301 / H311 | Phenylpiperazine core is toxic if swallowed or in contact with skin. |
| Skin Corrosion/Irritation | H314 / H315 | Secondary/Tertiary amines cause alkaline burns; esters degrease skin. |
| Sensitization | H334 | Potential to cause allergy or asthma symptoms if inhaled (Piperazine effect). |
| Eye Damage | H318 | Risk of irreversible corneal damage due to alkalinity. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses." The following matrix is designed for Zero-Contact handling.
A. Hand Protection (The "Double-Shell" Protocol)
Standard thin nitrile gloves (4 mil) are insufficient for prolonged contact with piperazines in organic solvents (DCM, Ethyl Acetate).
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer:
-
Solids/Weighing: 5-8 mil Extended Cuff Nitrile.
-
Solutions/Synthesis:Silver Shield® (Laminate) or Viton® if working with halogenated solvents.
-
-
Why? Piperazines are semi-volatile amines that can permeate nitrile. Laminate films provide >480 min breakthrough time.
B. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) pre-filters.
-
Note: N95 is insufficient for organic vapors generated during ester hydrolysis.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are prohibited due to the risk of caustic splashes bypassing the side shields.
-
Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.
Decision Logic: PPE Selection
Use this logic flow to determine the required PPE based on your specific operation.
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note that organic solvents (DCM/DMF) significantly increase skin permeation risks.
Operational Protocol: Safe Handling
Phase 1: Weighing (Highest Dust Risk)
-
Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Static Control: Use an ionizing fan. Piperazine derivatives are often static-prone, causing "fly-away" powder that contaminates surfaces.
-
Technique:
-
Pre-weigh the receiving vessel (tare).
-
Add solid using a disposable anti-static spatula.
-
Immediately cap the vessel before removing it from the balance enclosure.
-
Wipe the exterior of the vessel with a methanol-dampened Kimwipe (dispose of as haz waste).
-
Phase 2: Synthesis & Transfer
-
Cannula Transfer: Avoid open pouring. Use positive pressure cannula transfer for solutions to prevent aerosolization.
-
Temperature: If heating, ensure a reflux condenser is active. The ester functionality may transesterify or hydrolyze, releasing vapors.
-
Quenching: Do not add water directly to the hot reaction. Cool to 0°C first to control exotherms from amine/ester hydrolysis.
Emergency Response & Spill Cleanup
In the event of a spill, speed and containment are vital.[1][2][3]
Figure 2: Step-by-step workflow for managing spills of piperazine derivatives. Neutralization is optional but recommended if the specific derivative has high vapor pressure.
Disposal Considerations
-
Segregation: Do not mix with Oxidizers (Nitric acid, Peroxides) or Strong Acids . The amine group can react violently or form heat-labile salts.
-
Labeling: Waste containers must be labeled "Organic Alkali" or "Toxic Organic."
-
Decontamination: Glassware should be rinsed with dilute acetic acid (to protonate the amine, making it water-soluble) followed by water and acetone, before general washing.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 1-Phenylpiperazine (CAS 92-54-6).[4] National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
